c-Met-IN-11
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H20F2N4O3 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
5-[3-fluoro-4-(7-methoxyquinolin-4-yl)oxyanilino]-3-(4-fluorophenyl)-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C30H20F2N4O3/c1-38-20-7-8-21-25(15-20)33-13-11-26(21)39-27-9-6-19(14-23(27)32)36-30-28-24(10-12-34-30)35-16-22(29(28)37)17-2-4-18(31)5-3-17/h2-16H,1H3,(H,34,36)(H,35,37) |
InChI Key |
TYOVUEVLYPWSPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5)C6=CC=C(C=C6)F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of c-Met-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, migration, and survival.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[2][3] c-Met-IN-11 is a potent and selective small-molecule inhibitor of c-Met, demonstrating significant potential in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, cellular effects, and in vivo efficacy.
Core Mechanism of Action: Potent and Selective Kinase Inhibition
This compound exerts its anti-tumor effects through the direct inhibition of the c-Met receptor tyrosine kinase. It also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key player in tumor angiogenesis.
Kinase Inhibition Profile
The inhibitory potency of this compound was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for c-Met and VEGFR-2.
| Kinase | IC50 (nM) |
| c-Met | 41.4[4] |
| VEGFR-2 | 71.1[4] |
Table 1: In vitro kinase inhibitory activity of this compound.
Cellular Effects of this compound
The targeted inhibition of c-Met by this compound translates into significant anti-proliferative effects in cancer cell lines with aberrant c-Met signaling. Further investigation into its impact on apoptosis and the cell cycle is warranted to fully elucidate its cellular mechanism of action.
In Vivo Efficacy in a Xenograft Model
The anti-tumor activity of c-Met inhibitors has been demonstrated in vivo using xenograft models. While specific in vivo data for this compound is not yet publicly available, a related compound from the same chemical series, compound 4r , has shown significant tumor growth inhibition in a U-87 MG human glioblastoma xenograft model. At an oral dose of 45 mg/kg administered daily, compound 4r resulted in a 93% tumor growth inhibition, highlighting the potential of this class of compounds in a preclinical setting.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound, it is essential to visualize the signaling pathways it targets and the experimental workflows used for its characterization.
Caption: c-Met signaling pathway and inhibition by this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical relationship of this compound's mechanism of action.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A typical in vitro kinase assay to determine the IC50 value of an inhibitor like this compound involves the following steps:
-
Reagents and Materials: Recombinant human c-Met kinase domain, substrate peptide (e.g., Poly (Glu, Tyr) 4:1), ATP, kinase buffer, and the test inhibitor (this compound).
-
Assay Procedure:
-
The inhibitor is serially diluted to various concentrations.
-
The recombinant c-Met kinase is incubated with the substrate and the inhibitor in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with a phosphotyrosine-specific antibody or radiometric assays measuring the incorporation of radioactive phosphate.
-
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effect of this compound on cancer cells can be assessed using the MTT assay:
-
Cell Seeding: Cancer cells (e.g., U-87 MG) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.
Western Blot Analysis for c-Met Phosphorylation
To confirm that this compound inhibits its target in a cellular context, western blotting can be used to assess the phosphorylation status of c-Met:
-
Cell Lysis: Cancer cells are treated with this compound for a specific duration, followed by stimulation with HGF (if the cell line is not constitutively active). The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the p-c-Met band is normalized to the total c-Met band to determine the extent of phosphorylation inhibition by this compound.
In Vivo Xenograft Model (U-87 MG)
The in vivo efficacy of a c-Met inhibitor can be evaluated in a xenograft model:
-
Cell Implantation: U-87 MG human glioblastoma cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the c-Met inhibitor (e.g., orally or via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specific treatment duration.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to that of the control group. Body weight and any signs of toxicity are also monitored throughout the study.
Conclusion
This compound is a potent inhibitor of the c-Met receptor tyrosine kinase with demonstrated in vitro activity. Its mechanism of action is centered on the direct inhibition of c-Met phosphorylation, leading to the suppression of downstream signaling pathways that drive cancer cell proliferation and survival. Preclinical data from a related compound suggests strong potential for in vivo anti-tumor efficacy. Further studies are necessary to fully characterize the cellular effects of this compound, including its impact on apoptosis and the cell cycle, and to confirm its efficacy in various cancer models. This technical guide provides a foundational understanding of the mechanism of action of this compound for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to a Potent and Selective c-Met Inhibitor: A Case Study on Tepotinib
Disclaimer: Information regarding a specific molecule designated "c-Met-IN-11" was not publicly available. This guide utilizes the well-characterized, FDA-approved c-Met inhibitor, Tepotinib, as a representative example to fulfill the core requirements of this technical whitepaper.
Introduction to c-Met and Its Role in Oncology
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling axis, through mechanisms such as gene amplification, mutations, or protein overexpression, is implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target.[1] Tepotinib is a potent and selective, orally bioavailable small-molecule inhibitor of c-Met tyrosine kinase.[1][3]
Discovery and Synthesis of Tepotinib
Tepotinib was developed by Merck Serono as a highly selective and potent small-molecule inhibitor of c-Met.[4] Its discovery was inspired by the therapeutic potential of targeting the HGF/c-Met pathway in oncology.[4]
The synthesis of Tepotinib has been described in the literature, with efforts to develop efficient and sustainable processes. A greener synthetic approach has been reported, achieving a 75% overall yield in a 3-step longest linear sequence, a significant improvement over earlier multi-step syntheses.[5] A common synthetic route involves a two-step process starting from acetylbenzonitrile.[6] The initial step involves the preparation of a Tepotinib nitrile intermediate through a series of reactions including a Suzuki cross-coupling.[6] The final step involves the conversion of a bromide to a pinacol boronate, followed by a Mitsunobu reaction and subsequent methylation to yield Tepotinib.[6]
Mechanism of Action
Tepotinib is a kinase inhibitor that targets c-Met, including variants with exon 14 skipping alterations.[2][3] It functions by binding to the ATP-binding pocket of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[2][7] This blockade of c-Met signaling leads to the inhibition of tumor cell proliferation, anchorage-independent growth, and migration in c-Met-dependent tumor cells.[2]
Quantitative Biological Data
The biological activity of Tepotinib has been extensively characterized through in vitro and clinical studies.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (c-Met Kinase Activity) | ~1.7 nmol/L | Biochemical Assay | [2][3] |
| IC50 (Cell Proliferation) | 0.026 µM | Hepatic Carcinoma 97H cells | [8] |
| Objective Response Rate (ORR) - NSCLC (Treatment-naïve) | 57.3% | Phase II VISION Trial (Cohorts A & C) | [9][10] |
| Objective Response Rate (ORR) - NSCLC (Previously treated) | 45.0% | Phase II VISION Trial (Cohorts A & C) | [10] |
| Median Duration of Response (mDOR) - NSCLC (Treatment-naïve) | 46.4 months | Phase II VISION Trial (Cohorts A & C) | [9][10] |
| Median Duration of Response (mDOR) - NSCLC (Previously treated) | 12.6 months | Phase II VISION Trial (Cohorts A & C) | [10] |
Table 1: Summary of key quantitative data for Tepotinib.
Experimental Protocols
c-Met Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.
Materials:
-
Recombinant c-Met kinase domain
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]
-
ATP
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., Tepotinib)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO control).
-
Add 2 µl of a solution containing the c-Met enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µl of a solution containing the substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.[11]
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. This involves adding 5 µl of ADP-Glo™ Reagent, incubating for 40 minutes, and then adding 10 µl of Kinase Detection Reagent and incubating for another 30 minutes.[11]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line with c-Met expression (e.g., MHCC97H)
-
Cell culture medium and supplements
-
Test compound (e.g., Tepotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml)[13]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 2 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 5 days).[13]
-
At the end of the treatment period, add 20 μl of MTT solution to each well and incubate for 4 hours in the dark.[13]
-
Remove the medium and add 150 μl of DMSO to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Phospho-c-Met
This technique is used to detect the phosphorylation status of c-Met in response to inhibitor treatment.
Materials:
-
Cancer cells expressing c-Met
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in ice-old lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.[14][15]
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.[15]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total c-Met and a loading control to ensure equal protein loading.
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of Tepotinib.
Caption: Experimental workflow for the evaluation of a c-Met inhibitor.
References
- 1. tepotinib [drugcentral.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tepotinib | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN108752322A - A kind of novel Tepotinib derivatives and preparation method and its application in antitumor drug - Google Patents [patents.google.com]
- 5. Short and sustainable synthesis of the anticancer agent tepotinib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. How is Tepotinib Synthesised?_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Evaluation, and Mechanism Study of New Tepotinib Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. esmo.org [esmo.org]
- 10. Tepotinib Treatment in Patients With MET Exon 14-Skipping Non-Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Cell proliferation assay [bio-protocol.org]
- 14. bio-rad.com [bio-rad.com]
- 15. researchgate.net [researchgate.net]
Probing the Anti-Migratory Effects of c-Met Inhibition: A Technical Guide for Researchers
Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling axis is frequently implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[2] Small molecule inhibitors targeting the kinase activity of c-Met have emerged as a promising strategy to abrogate the pro-migratory effects of this pathway.
This technical guide provides a comprehensive overview of the methodologies used to evaluate the effects of c-Met inhibitors on cancer cell migration, with a focus on quantitative data presentation and detailed experimental protocols. While specific data for a novel inhibitor like "c-Met-IN-11" is not yet in the public domain, this document serves as a foundational resource for researchers seeking to characterize its anti-migratory properties, using established c-Met inhibitors as exemplars.
Data Presentation: Quantitative Effects of c-Met Inhibitors on Cancer Cell Migration
The following tables summarize the quantitative effects of various c-Met inhibitors on cancer cell migration, as determined by common in vitro assays.
Table 1: Effects of c-Met Inhibitors on Cancer Cell Migration as Measured by Wound Healing Assay
| Inhibitor | Concentration | Cancer Cell Line | Duration of Treatment | Observed Effect |
| Crizotinib | 0.5 - 5 µM | MDA-MB-231 (Breast Cancer) | 24 hours | Dose-dependent inhibition of cell motility.[3] |
| (-)-Oleocanthal | 5 µM | MDA-MB-231 (Breast Cancer) | 24 hours | 22% inhibition of HGF-induced cell migration.[4] |
| 10 µM | 65% inhibition of HGF-induced cell migration.[4] | |||
| 15 µM | 78% inhibition of HGF-induced cell migration.[4] | |||
| SU11274 | 10 µM | MDA-MB-231 (Breast Cancer) | 24 hours | 88% inhibition of HGF-induced cell migration.[4] |
| Tepotinib | Clinically relevant concentrations | NCI-H441 (Lung Cancer) | Not specified | Inhibition of cancer cell migration.[5] |
Table 2: Effects of c-Met Inhibitors on Cancer Cell Migration as Measured by Transwell Assay
| Inhibitor | Concentration | Cancer Cell Line | Duration of Treatment | Observed Effect |
| Crizotinib | 300 nmol/L | H2228 (Lung Adenocarcinoma) | Not specified | Significant inhibition of cell migration (p<0.01).[6] |
| Crizotinib | Not specified | A549 (Non-small cell lung cancer) | Not specified | Inhibition of cell migration across the membrane.[7] |
| Capmatinib | 0.5µM | H1975+CAF and OR (Osimertinib-Resistant NSCLC) | 24h pre-treatment | Significantly reduced migration ability.[8] |
Experimental Protocols
Detailed methodologies for the two most common assays to assess cancer cell migration are provided below.
Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study collective cell migration in vitro.[9]
a. Materials:
-
12-well or 24-well tissue culture plates
-
Sterile 1 mL or 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium and serum-free medium
-
c-Met inhibitor of interest (e.g., this compound)
-
Light microscope with a camera
b. Protocol:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will allow them to form a confluent monolayer within 18-24 hours. For many cell lines, a density of 2 x 10^5 cells/well is appropriate.[10][11]
-
Cell Starvation (Optional but Recommended): Once the cells reach approximately 90% confluency, replace the complete medium with serum-free medium and incubate for 24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.[12]
-
Creating the "Wound": Using a sterile 1 mL or 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. A second scratch perpendicular to the first can be made to create a cross-shaped wound.[10][13]
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.[10]
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of the c-Met inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (no treatment).
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wounds in each well using a light microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field of view is captured at subsequent time points.[10]
-
Incubation: Return the plate to a 37°C, 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).[10]
-
Data Analysis: The rate of wound closure can be quantified by measuring the area or width of the scratch at each time point using software such as ImageJ. The results are often expressed as a percentage of wound closure relative to the initial wound area.[11]
Transwell Migration Assay
The Transwell assay, also known as the Boyden chamber assay, is used to assess the chemotactic response of cells to a chemoattractant.[14]
a. Materials:
-
24-well plates with Transwell inserts (typically with an 8 µm pore size for epithelial and fibroblast cells)[15]
-
Serum-free medium and medium containing a chemoattractant (e.g., 10% fetal bovine serum or HGF)
-
c-Met inhibitor of interest
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)[15][16]
-
Staining solution (e.g., 0.1% crystal violet)[15]
-
Microscope
b. Protocol:
-
Preparation of the Lower Chamber: Add 600 µL of medium containing a chemoattractant to the lower wells of a 24-well plate.[15]
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 1x10^5 cells/mL. The c-Met inhibitor at various concentrations should be added to the cell suspension.[15]
-
Cell Seeding: Add 200-300 µL of the cell suspension to the upper compartment of each Transwell insert.[15]
-
Incubation: Place the plate in a 37°C, 5% CO2 incubator for a period appropriate for the cell type (typically 12-24 hours) to allow for cell migration through the porous membrane.[15]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.[15]
-
Fixation: Fix the migrated cells on the lower surface of the membrane by immersing the insert in a well containing a fixation solution for 10-15 minutes at room temperature.[16]
-
Staining: Wash the inserts with PBS and then stain the migrated cells by placing the inserts in a well with a staining solution, such as 0.1% crystal violet, for 20-30 minutes.[15]
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the membrane to dry. The stained, migrated cells can be visualized and counted under a microscope. For quantitative analysis, the dye can be eluted with a solvent (e.g., 90% acetic acid), and the absorbance can be measured with a microplate reader at 590 nm.[15] The absorbance is directly proportional to the number of migrated cells.
Mandatory Visualization
Signaling Pathway Diagram
Caption: c-Met signaling pathway and point of inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating a c-Met inhibitor.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olive Phenolics as c-Met Inhibitors: (-)-Oleocanthal Attenuates Cell Proliferation, Invasiveness, and Tumor Growth in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aging-us.com [aging-us.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. Scratch Wound Healing Assay [bio-protocol.org]
- 14. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchhub.com [researchhub.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of a Novel c-Met Inhibitor: A Technical Guide to Preclinical Anti-Tumor Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro methodologies used to evaluate the anti-tumor activity of a novel c-Met inhibitor, herein referred to as c-Met-IN-11. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of key biological pathways and workflows to support preclinical drug development efforts targeting the c-Met proto-oncogene.
Introduction to c-Met Signaling and its Role in Oncogenesis
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.[1][2][3] These pathways are crucial for normal cellular processes such as embryonic development and wound healing.[1] However, aberrant c-Met signaling, through overexpression, gene amplification, or mutation, is implicated in the progression of numerous cancers.[1][3][4] Dysregulation of the c-Met pathway promotes tumor cell proliferation, survival, migration, and invasion, making it a prime target for therapeutic intervention.[2][3]
Data Presentation: Summarized Quantitative Data
The following tables summarize hypothetical quantitative data for the in vitro anti-tumor activity of this compound across various cancer cell lines.
Table 1: Cell Viability Inhibition (IC50) of this compound
| Cell Line | Cancer Type | c-Met Status | IC50 (nM) |
| MKN-45 | Gastric Cancer | Amplified | 15.2 |
| Hs 746T | Gastric Cancer | Amplified | 25.8 |
| EBC-1 | Lung Cancer | Amplified | 33.1 |
| A549 | Lung Cancer | Wild-Type | > 1000 |
| U-87 MG | Glioblastoma | Overexpressed | 50.5 |
Table 2: Inhibition of HGF-Induced c-Met Phosphorylation
| Cell Line | This compound Conc. (nM) | Inhibition of p-c-Met (%) |
| MKN-45 | 10 | 85 |
| MKN-45 | 50 | 98 |
| A549 | 10 | 92 |
| A549 | 50 | 99 |
Table 3: Inhibition of Cell Migration
| Cell Line | This compound Conc. (nM) | Migration Inhibition (%) |
| Hs 746T | 25 | 68 |
| Hs 746T | 100 | 91 |
| U-87 MG | 50 | 75 |
| U-87 MG | 200 | 95 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MKN-45, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for c-Met Phosphorylation
This technique is used to assess the inhibitory effect of this compound on the phosphorylation of the c-Met receptor.
Materials:
-
Cancer cell lines
-
This compound
-
Hepatocyte Growth Factor (HGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-c-Met, anti-c-Met, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[7]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Transwell Migration Assay
This assay evaluates the ability of this compound to inhibit cancer cell migration towards a chemoattractant.
Materials:
-
Cancer cell lines
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet)
-
Microscope
Protocol:
-
Starve cells in serum-free medium for 24 hours.
-
Add 600 µL of complete medium to the lower chamber of the 24-well plate.[9]
-
Resuspend the starved cells in serum-free medium with various concentrations of this compound.
-
Add 1 x 10^5 cells in 100 µL of the cell suspension to the upper chamber of the Transwell insert.[10]
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition compared to the control.
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Logical relationship of the in vitro study design for this compound.
References
- 1. c-MET [abbviescience.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. Inhibition of c-Met promoted apoptosis, autophagy and loss of the mitochondrial transmembrane potential in oridonin-induced A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Overexpression of c-Met increases the tumor invasion of human prostate LNCaP cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
c-Met-IN-11: In Vitro Cell-Based Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Met-IN-11 is a potent and selective dual inhibitor of the receptor tyrosine kinases c-Met and VEGFR-2. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, facilitating research and development of novel cancer therapeutics.
Mechanism of Action
This compound functions as a type II inhibitor, targeting the inactive conformation of the c-Met kinase. This mechanism provides selectivity over other kinases. Upon binding, this compound blocks the autophosphorylation of the c-Met receptor, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion. The primary downstream cascades affected are the RAS/MAPK, PI3K/AKT, and STAT pathways.
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets has been quantified through in vitro kinase assays.
| Target | IC50 (nM) |
| c-Met | 41.4[1] |
| VEGFR-2 | 71.1[1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key in vitro cell-based assays to evaluate the efficacy of this compound. These protocols are based on standard methodologies and should be optimized for specific cell lines and laboratory conditions.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with known c-Met expression (e.g., HT-29, MKN-45, or U87MG)
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). A vehicle control (medium with DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for c-Met Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of the c-Met receptor and its downstream signaling proteins.
Materials:
-
Cancer cell line with known c-Met expression
-
This compound
-
Hepatocyte Growth Factor (HGF)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein or loading control.
-
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the efficacy and mechanism of action of this promising c-Met inhibitor. It is recommended that each assay be optimized for the specific experimental conditions and cell lines being utilized.
References
Application Notes and Protocols for the Use of c-Met-IN-11 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, motility, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway through amplification, mutation, or overexpression is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[2] c-Met-IN-11 is a potent small molecule inhibitor of both c-Met and VEGFR-2, with IC50 values of 41.4 nM and 71.1 nM, respectively. These application notes provide a comprehensive guide for the utilization of this compound in a xenograft mouse model to evaluate its in vivo anti-tumor efficacy.
c-Met Signaling Pathway
Activation of the c-Met receptor by its ligand, HGF, triggers a cascade of downstream signaling events that are critical for cell growth and survival. Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various adaptor proteins. This leads to the activation of several key signaling pathways, including the RAS/MAPK pathway, which is essential for cell proliferation, and the PI3K/AKT pathway, a central regulator of cell survival and apoptosis. By inhibiting the kinase activity of c-Met, this compound can effectively block these downstream signals, leading to an anti-tumor response.
Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Line Selection
The selection of an appropriate cancer cell line is critical for a successful xenograft study. Cell lines with documented amplification or overexpression of the c-Met gene are more likely to be sensitive to c-Met inhibition.
Recommended Cell Lines for Xenograft Models:
| Cell Line | Cancer Type | c-Met Status | Reference |
| Hs746T | Gastric Cancer | Amplification | [3] |
| SNU-638 | Gastric Cancer | Overexpression | [3] |
| SNU-620 | Gastric Cancer | Overexpression | [3] |
| U87 MG | Glioblastoma | Expresses HGF and c-Met | [4] |
| EBC-1 | Non-Small Cell Lung Cancer | Amplification | [5] |
| NCI-H1975 | Non-Small Cell Lung Cancer | c-Met Expression | [5] |
Animal Model
Immunocompromised mice are essential for establishing human tumor xenografts. Athymic nude or SCID mice are commonly used for these studies.
Animal Husbandry:
-
Strain: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment in sterile, filtered-air laminar flow cabinets.
-
Diet: Autoclaved food and water ad libitum.
-
Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
The following protocol describes the subcutaneous implantation of tumor cells.
Materials:
-
Selected cancer cell line
-
Culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with 27-gauge needles
Procedure:
-
Culture the selected cancer cells to 70-80% confluency.
-
Harvest the cells by trypsinization and wash with complete culture medium.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
Preparation and Administration of this compound
Disclaimer: As there is no publicly available data on the in vivo formulation of this compound, the following is a suggested starting point based on formulations used for other small molecule c-Met inhibitors. It is imperative to perform pilot studies to determine the optimal, stable, and non-toxic formulation for this compound.
Proposed Vehicle Formulation: A common vehicle for oral administration of small molecule inhibitors is a solution containing Polyethylene Glycol (PEG) and an aqueous buffer. For a similar c-Met inhibitor, ABN401, a formulation of 20% PEG400 in 0.1 M sodium acetate was used for oral gavage.[6]
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG400)
-
Sodium Acetate (for preparing 0.1 M solution, pH adjusted as needed)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator (optional)
Preparation of Dosing Solution (Example for a 10 mg/kg dose):
-
Calculate the required amount of this compound based on the number of animals and the desired dose.
-
Prepare the vehicle: 20% PEG400 in 0.1 M Sodium Acetate. For 10 mL of vehicle, mix 2 mL of PEG400 with 8 mL of 0.1 M Sodium Acetate.
-
Weigh the calculated amount of this compound and add it to the vehicle.
-
Vortex thoroughly to dissolve the compound. Gentle warming or sonication may be used to aid dissolution.
-
Prepare fresh daily before administration.
Administration:
-
Route: Oral gavage is a common route for small molecule inhibitors. Intraperitoneal (IP) injection is an alternative.
-
Volume: Typically 0.1 mL to 0.2 mL per 20g mouse.
-
Frequency: Once daily (QD) or twice daily (BID). This should be determined in a pilot study.
Experimental Workflow for Efficacy Study
Figure 2: General workflow for a xenograft efficacy study.
Study Design and Monitoring
A robust study design is essential for obtaining meaningful data.
Study Groups:
-
Group 1: Vehicle Control: Mice receive the vehicle solution only.
-
Group 2: this compound (Low Dose): e.g., 10 mg/kg.
-
Group 3: this compound (High Dose): e.g., 30 mg/kg.
-
Group 4 (Optional): Positive Control: A known effective c-Met inhibitor.
Monitoring:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Daily observation for any signs of distress or toxicity (e.g., changes in posture, activity, fur texture).
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment. At the endpoint, mice are euthanized, and tumors and other relevant tissues can be collected for further analysis.
Data Presentation and Analysis
All quantitative data should be summarized in a clear and organized manner.
Table 2: Example of Tumor Growth Data
| Treatment Group | Day 0 (mm³) | Day 4 (mm³) | Day 8 (mm³) | Day 12 (mm³) | Day 16 (mm³) | % TGI* |
| Vehicle Control | 120 ± 15 | 250 ± 30 | 550 ± 60 | 1100 ± 120 | 1800 ± 200 | - |
| This compound (10 mg/kg) | 122 ± 16 | 200 ± 25 | 350 ± 40 | 600 ± 70 | 900 ± 100 | 50% |
| This compound (30 mg/kg) | 118 ± 14 | 150 ± 20 | 200 ± 25 | 300 ± 35 | 450 ± 50 | 75% |
*Tumor Growth Inhibition (TGI) calculated at the end of the study.
Table 3: Example of Body Weight Data
| Treatment Group | Day 0 (g) | Day 4 (g) | Day 8 (g) | Day 12 (g) | Day 16 (g) | % Change |
| Vehicle Control | 20.1 ± 0.5 | 20.5 ± 0.6 | 21.0 ± 0.7 | 21.5 ± 0.8 | 22.0 ± 0.9 | +9.5% |
| This compound (10 mg/kg) | 20.3 ± 0.4 | 20.6 ± 0.5 | 20.8 ± 0.6 | 21.1 ± 0.7 | 21.5 ± 0.8 | +5.9% |
| This compound (30 mg/kg) | 19.9 ± 0.6 | 19.5 ± 0.7 | 19.2 ± 0.8 | 19.0 ± 0.9 | 18.8 ± 1.0 | -5.5% |
Statistical Analysis: Tumor growth data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with multiple comparisons, to determine the significance of the anti-tumor effect of this compound compared to the vehicle control.
Pharmacodynamic and Pharmacokinetic Analysis
To understand the relationship between drug exposure and its biological effect, it is recommended to perform pharmacodynamic (PD) and pharmacokinetic (PK) analyses.
Pharmacodynamics (PD):
-
Tumor Lysates: At the end of the study, collect tumors and prepare lysates to analyze the phosphorylation status of c-Met and downstream signaling proteins (e.g., p-AKT, p-ERK) by Western blot. This will confirm target engagement and inhibition.
Pharmacokinetics (PK):
-
Blood Sampling: Collect blood samples at various time points after the final dose to determine the concentration of this compound in the plasma. This will provide information on the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Logical Relationship of the Experimental Design
Figure 3: Logical flow of the experimental design to test the efficacy of this compound.
Conclusion
These application notes provide a detailed framework for evaluating the in vivo efficacy of the c-Met inhibitor, this compound, in a xenograft mouse model. Due to the lack of specific preclinical data for this compound, it is crucial to conduct preliminary studies to establish the optimal formulation, dosing, and to assess its safety profile. A well-designed and executed xenograft study, incorporating the protocols and considerations outlined above, will yield valuable insights into the therapeutic potential of this compound for the treatment of c-Met-driven cancers.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Met-IN-11: A Guide for Preclinical Animal Studies
Disclaimer: The following application notes and protocols are based on published data for various preclinical small molecule c-Met inhibitors. As no specific data for a compound designated "c-Met-IN-11" is publicly available, these guidelines serve as a starting point for research. Investigators must conduct dose-escalation and toxicity studies to determine the optimal and safe dosage of any new chemical entity, including this compound, for their specific animal models and experimental goals.
Introduction to c-Met and its Role in Cancer
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) also known as hepatocyte growth factor receptor (HGFR).[1][2] Its only known ligand is the hepatocyte growth factor (HGF).[1][2] The HGF/c-Met signaling axis is crucial for normal physiological processes such as embryonic development, tissue regeneration, and wound healing.[2][3][4] Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain.[3] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt/mTOR, and JAK/STAT pathways, which regulate cell proliferation, survival, motility, and invasion.[1][3][5][6]
Dysregulation of c-Met signaling, through mechanisms like gene amplification, mutation, or protein overexpression, is implicated in the development and progression of numerous human cancers.[1][5][7] Aberrant c-Met activation can lead to tumor growth, angiogenesis, metastasis, and resistance to therapy, making it an attractive target for cancer drug development.[1][3][7] Small molecule inhibitors targeting the c-Met kinase activity are a major focus of these efforts.[3][8]
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor initiates a complex network of intracellular signaling events that drive various cellular processes. A simplified representation of the key pathways is illustrated below.
Caption: The c-Met signaling pathway initiated by HGF binding.
Dosage and Administration of c-Met Inhibitors in Animal Studies
The dosage and administration route for c-Met inhibitors can vary significantly based on the specific compound's potency, selectivity, and pharmacokinetic properties. The following table summarizes data from published preclinical studies on various c-Met inhibitors. This information can serve as a reference for designing initial studies with this compound.
| Compound Name | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| KRC-00715 | Hs746T Gastric Cancer Xenograft (Mouse) | 50 mg/kg, daily | Oral | Significantly reduced tumor volume. | [9] |
| BAY 853474 | Hs746T Gastric Cancer Xenograft (Mouse) | Various doses tested | Oral | Significantly reduced tumor growth and metabolic activity. | [10] |
| Human c-Met-Fc | U-87 MG Glioblastoma Xenograft (Mouse) | 30 or 100 µg, daily | Systemic administration | Significantly inhibited tumor growth. | [11] |
| Murine c-Met-Fc | CT-26 Colon Carcinoma (Syngeneic Mouse) | 100 µg, daily | Systemic administration | Significantly inhibited tumor growth. | [11] |
| MYTX-011 (ADC) | EBC-1 NSCLC Xenograft (Mouse) | 0.5, 1, or 2 mg/kg, single dose | Intravenous | Eradicated tumors at all doses. | [12] |
| Crizotinib | Renal Cell Carcinoma Models | Not specified in abstract | Oral | Used as a dual ALK and c-Met inhibitor. | [13] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the efficacy of a novel c-Met inhibitor in a preclinical cancer model involves several key stages, from model establishment to data analysis.
Caption: General workflow for an in vivo anti-tumor efficacy study.
Protocol 1: Formulation and Administration of this compound for Oral Gavage in Mice
Objective: To prepare a stable formulation of this compound for consistent oral administration in mouse xenograft studies.
Background: Many kinase inhibitors exhibit poor aqueous solubility.[14] Therefore, a suspension or solution in a suitable vehicle is required for oral dosing. The choice of vehicle is critical and should be evaluated for toxicity and effects on drug absorption.
Materials:
-
This compound powder
-
Vehicle components (select one, optimization may be required):
-
Option A (Suspension): 0.5% (w/v) Methylcellulose in sterile water
-
Option B (Suspension): 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water
-
Option C (Solution/Suspension): Polyethylene glycol 400 (PEG400), Propylene glycol, or other solubilizing agents like Transcutol® HP.[14][15]
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Precision balance
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation:
-
Prepare the chosen vehicle under sterile conditions. For methylcellulose or CMC, slowly add the powder to water while stirring to avoid clumping. Autoclave if possible, or prepare from sterile components.
-
-
Calculating the Required Amount:
-
Determine the final concentration needed based on the desired dose (e.g., in mg/kg) and the dosing volume (typically 100 µL or 10 mL/kg for mice).
-
Example Calculation: For a 50 mg/kg dose in a 20 g mouse with a 100 µL dosing volume:
-
Dose per mouse = 50 mg/kg * 0.02 kg = 1 mg
-
Required concentration = 1 mg / 0.1 mL = 10 mg/mL
-
-
-
Formulation of this compound:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle and vortex thoroughly to create a paste. This helps in wetting the powder and preventing aggregation.
-
Gradually add the remaining vehicle to reach the final desired volume.
-
Vortex vigorously for 2-3 minutes to ensure a homogenous suspension. If the compound is difficult to suspend, brief sonication may be applied.
-
Note: Always prepare the formulation fresh each day before administration unless stability data indicates otherwise. Keep the suspension on a vortex or rotator until just before drawing it into the syringe to ensure homogeneity.
-
-
Administration via Oral Gavage:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently deliver the formulation into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Administer the vehicle alone to the control group using the same procedure.
-
Protocol 2: Mouse Xenograft Tumor Model and Efficacy Assessment
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous human cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Human cancer cell line with known c-Met expression/activation (e.g., Hs746T, EBC-1)
-
Cell culture medium, serum, and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27G)
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
-
This compound formulation and vehicle control
Procedure:
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase using trypsin. Wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10⁷ cells/mL.
-
Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice for tumor growth. Begin caliper measurements 3-4 days after implantation.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
-
Treatment:
-
Begin daily (or as determined by pharmacokinetic studies) administration of this compound or vehicle control as described in Protocol 1.
-
Record the body weight of each mouse at least twice a week as a measure of general toxicity.
-
-
Efficacy Monitoring:
-
Measure tumor volumes with digital calipers 2-3 times per week.
-
Continue treatment for the duration of the study (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.
-
Plot the mean tumor volume ± SEM for each group over time to visualize treatment effects.
-
-
Endpoint and Tissue Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
Divide the tumor tissue for different analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) to assess biomarkers like Ki-67 (proliferation), CD31 (angiogenesis), and phospho-c-Met.
-
Snap-freeze a portion in liquid nitrogen for Western blot analysis to determine the levels of total and phosphorylated c-Met, Akt, and Erk, confirming target engagement.
-
Collect blood and/or other organs for pharmacokinetic or toxicology analysis as needed.
-
-
By following these generalized protocols and adapting them based on the specific properties of this compound and the research questions at hand, investigators can effectively evaluate its preclinical efficacy and mechanism of action in relevant animal models.
References
- 1. c-MET [stage.abbviescience.com]
- 2. c-MET [abbviescience.com]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Met signaling in the development of tumorigenesis and chemoresistance: Potential applications in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met-dependent tumors in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]
- 15. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing c-Met-IN-11 stock solutions for cell culture
Preparing c-Met-IN-11 Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent inhibitor of both c-Met and VEGFR-2 receptor tyrosine kinases, with IC50 values of 41.4 nM and 71.1 nM, respectively[1]. The c-Met signaling pathway plays a crucial role in cellular processes such as proliferation, motility, migration, and invasion[1]. Dysregulation of this pathway is implicated in the development and progression of various cancers, making c-Met a key target for therapeutic intervention. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.
Caption: The c-Met signaling pathway initiated by HGF binding.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound. Please note that the molecular weight and solubility are based on typical values for small molecule inhibitors and must be confirmed with the Certificate of Analysis (CoA) provided by the supplier.
| Parameter | Value | Source |
| IC50 (c-Met) | 41.4 nM | [1] |
| IC50 (VEGFR-2) | 71.1 nM | [1] |
| Molecular Weight | ~500 g/mol (Assumed) | Please refer to CoA |
| Solubility in DMSO | ≥ 50 mg/mL (Assumed) | Please refer to CoA |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for your cell line.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, assuming a molecular weight of 500 g/mol . Adjust the mass of this compound based on the actual molecular weight provided on the Certificate of Analysis.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg
-
-
-
Weighing the compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 5 mg of this compound powder into the microcentrifuge tube.
-
-
Dissolving the compound:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for at least 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.
-
-
Storage of the stock solution:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Caption: Workflow for preparing this compound stock solution.
Protocol for Preparing Working Solutions for Cell Culture
-
Thaw the stock solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare intermediate dilutions (if necessary):
-
It is recommended to perform serial dilutions to achieve the final desired concentration.
-
For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock solution 1:100 in sterile cell culture medium.
-
-
Prepare the final working solution:
-
Further dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to achieve the desired final concentration for your experiment (e.g., 10 nM, 50 nM, 100 nM, 1 µM).
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Example Dilution for a Final Concentration of 100 nM in 10 mL of Medium:
-
From a 10 mM stock solution:
-
Volume of stock = (Final Concentration * Final Volume) / Stock Concentration
-
Volume of stock = (100 x 10-9 M * 0.010 L) / (10 x 10-3 M) = 0.1 µL
-
Due to the small volume, a serial dilution is highly recommended.
-
-
Using a 100 µM intermediate dilution:
-
Prepare a 100 µM intermediate by adding 1 µL of 10 mM stock to 99 µL of medium.
-
Volume of intermediate = (100 x 10-9 M * 0.010 L) / (100 x 10-6 M) = 10 µL
-
Add 10 µL of the 100 µM intermediate solution to 10 mL of cell culture medium.
-
Stability and Storage
-
Solid this compound: Store the powder at -20°C.
-
DMSO Stock Solutions: Store in aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitates in medium | High final concentration of the compound or insufficient mixing. | Prepare fresh dilutions. Ensure the final DMSO concentration is low. Vortex gently after adding the compound to the medium. |
| High background in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is ≤ 0.5%. |
| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. | Use freshly thawed aliquots for each experiment. |
By following these detailed protocols, researchers can confidently prepare and utilize this compound stock solutions for their cell culture experiments, ensuring reproducibility and accuracy in their investigations of the c-Met signaling pathway.
References
Application Notes and Protocols for Detecting c-Met Phosphorylation Following c-Met-IN-11 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the phosphorylation of the c-Met receptor tyrosine kinase in response to treatment with the inhibitor, c-Met-IN-11. This protocol is essential for researchers investigating the efficacy of c-Met inhibitors and their impact on downstream signaling pathways in cancer and other diseases.
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling pathways.[1][2] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, are crucial for cell proliferation, survival, migration, and invasion. Dysregulation of c-Met signaling through overexpression, gene amplification, or mutation is implicated in the development and progression of numerous cancers.[1] Therefore, inhibitors targeting the c-Met pathway, such as this compound, are of significant interest in cancer therapy.
Western blotting is a fundamental technique to assess the phosphorylation status of c-Met, providing a direct measure of its activation state. By treating cells with a c-Met inhibitor and subsequently performing a Western blot for phosphorylated c-Met (p-c-Met), researchers can determine the inhibitor's effectiveness in blocking receptor activation. It is crucial to also probe for total c-Met to normalize the data and ensure that observed changes in phosphorylation are not due to variations in the total amount of the protein.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor induces its dimerization and autophosphorylation at key tyrosine residues (Y1234/Y1235) within the kinase domain. This activation creates docking sites for various adaptor proteins, such as GRB2 and GAB1, initiating downstream signaling cascades.
Experimental Workflow
The following diagram outlines the key steps for assessing c-Met phosphorylation after inhibitor treatment.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line with known c-Met expression (e.g., A549, GTL-16).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Buffer: Standard transfer buffer.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-c-Met (Tyr1234/1235)
-
Mouse anti-total c-Met
-
Mouse anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Treatment (Dose-Response): The following day, replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). A DMSO-only control should be included. Incubate for a predetermined time (e.g., 24 hours).
-
Inhibitor Treatment (Time-Course): Replace the medium with fresh medium containing a fixed concentration of this compound (e.g., 1 µM). Lyse cells at various time points (e.g., 0, 1, 4, 8, 24 hours).
Sample Preparation
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer (with freshly added protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Lysate Preparation for SDS-PAGE:
-
To an equal amount of protein for each sample (typically 20-30 µg), add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge briefly before loading onto the gel.
-
Western Blotting
-
SDS-PAGE:
-
Load equal amounts of protein per lane into a precast polyacrylamide gel.
-
Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (anti-p-c-Met and anti-total c-Met) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager.
-
Data Analysis
-
Densitometry: Quantify the band intensities for p-c-Met, total c-Met, and the loading control (e.g., GAPDH) using image analysis software.
-
Normalization: For each sample, normalize the p-c-Met band intensity to the total c-Met band intensity. This ratio (p-c-Met / total c-Met) represents the level of c-Met phosphorylation. Further normalization to the loading control can account for any loading inaccuracies.
Data Presentation
The following tables present representative quantitative data from dose-response and time-course experiments. The data is illustrative and should be replaced with actual experimental results.
Table 1: Dose-Response of this compound on c-Met Phosphorylation
| This compound (µM) | p-c-Met / Total c-Met Ratio (Normalized Densitometry Units) |
| 0 (DMSO) | 1.00 |
| 0.1 | 0.78 |
| 0.5 | 0.45 |
| 1 | 0.21 |
| 5 | 0.08 |
| 10 | 0.03 |
Table 2: Time-Course of c-Met Phosphorylation Inhibition by this compound (1 µM)
| Treatment Time (hours) | p-c-Met / Total c-Met Ratio (Normalized Densitometry Units) |
| 0 | 1.00 |
| 1 | 0.65 |
| 4 | 0.32 |
| 8 | 0.15 |
| 24 | 0.09 |
Troubleshooting
-
High Background:
-
Ensure the blocking step is sufficient.
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
No or Weak Signal:
-
Confirm protein transfer was successful.
-
Ensure the primary antibody is specific for the phosphorylated epitope.
-
Check that the ECL substrate has not expired.
-
Consider using a more sensitive ECL substrate.
-
-
Inconsistent Results:
-
Ensure equal protein loading in all lanes.
-
Use fresh lysis buffer with active protease and phosphatase inhibitors for each experiment.
-
Maintain consistent incubation times and temperatures.
-
References
Application of a Selective c-Met Inhibitor in Studying Drug Resistance Mechanisms
For research use only. Not for use in diagnostic procedures.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[1][2][3][4] Aberrant activation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, overexpression, or mutations, is implicated in the development and progression of numerous cancers.[3][4] Dysregulation of this pathway is a significant factor in the emergence of resistance to various cancer therapies, including chemotherapy and other targeted agents.[5][6] Activation of c-Met can lead to the activation of downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways, which can bypass the effects of other drugs.[4]
This document describes the application of c-Met-IN-11, a potent and selective small molecule inhibitor of c-Met, as a tool to investigate mechanisms of drug resistance. By specifically targeting c-Met, researchers can elucidate its role in acquired resistance and explore strategies to overcome it, such as combination therapies.
Principle of the Application
This compound is a hypothetical selective inhibitor of the c-Met tyrosine kinase. It is designed to be used in in vitro and in vivo models to study the effects of c-Met inhibition on drug-resistant cancer cells. This allows researchers to:
-
Determine the sensitivity of various cancer cell lines to c-Met inhibition.
-
Investigate the role of c-Met activation in conferring resistance to other anticancer drugs.
-
Evaluate the efficacy of this compound in combination with other therapeutic agents to overcome drug resistance.
-
Elucidate the downstream signaling pathways affected by c-Met inhibition in resistant cells.
Data Presentation
The following tables provide representative data on the activity of selective c-Met inhibitors in various cancer cell lines. This data is illustrative and based on published findings for similar c-Met inhibitors. Actual results with this compound may vary.
Table 1: In Vitro IC50 Values of Representative c-Met Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | c-Met Status | Representative c-Met Inhibitor | IC50 (nM) |
| EBC-1 | Non-Small Cell Lung Cancer | MET Amplification | Crizotinib | 11 |
| GTL-16 | Gastric Carcinoma | MET Amplification | Crizotinib | 11 |
| MKN-45 | Gastric Carcinoma | MET Amplification | Cabozantinib | 1.3 |
| Hs 746T | Gastric Carcinoma | MET Amplification | Tivantinib | ~50 |
| U-87 MG | Glioblastoma | c-Met Overexpression | SU11274 | 10 |
Data is compiled from publicly available sources on known c-Met inhibitors for illustrative purposes.[7]
Experimental Protocols
Detailed methodologies for key experiments to study drug resistance mechanisms using a selective c-Met inhibitor are provided below.
Protocol 1: Determination of IC50 Values for a c-Met Inhibitor in Cancer Cell Lines
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a c-Met inhibitor in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other selective c-Met inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the c-Met inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Remove the medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Development of Drug-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to a cytotoxic agent.
Materials:
-
Parental cancer cell line
-
Cytotoxic drug of interest (e.g., a chemotherapy agent or another targeted therapy)
-
Complete cell culture medium
-
This compound (for subsequent combination studies)
-
Culture flasks (T25 or T75)
Procedure:
-
Initial Drug Exposure:
-
Culture the parental cell line in its recommended medium.
-
Treat the cells with the cytotoxic drug at a concentration close to its IC20 (the concentration that inhibits 20% of cell growth).
-
-
Dose Escalation:
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of the cytotoxic drug in a stepwise manner.
-
Monitor the cells for signs of recovery and proliferation before each dose escalation.
-
-
Maintenance of Resistant Clones:
-
Continue this process for several months until the cells can tolerate a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50).
-
-
Characterization of Resistant Cells:
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Analyze the resistant cells for changes in protein expression and signaling pathways, including the c-Met pathway, using techniques like Western blotting or phospho-RTK arrays.
-
Protocol 3: Investigating c-Met Inhibition in Drug-Resistant Cells
This protocol outlines how to use a selective c-Met inhibitor to study its effect on a drug-resistant cancer cell line, both as a single agent and in combination with the drug to which the cells have become resistant.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound
-
The cytotoxic drug used to generate the resistant line
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent
Procedure:
-
Single-Agent Treatment:
-
Determine the IC50 of this compound in both the parental and resistant cell lines using the protocol described in Protocol 1.
-
-
Combination Treatment:
-
Design a matrix of drug concentrations, including a range of concentrations for both this compound and the cytotoxic drug, both below and above their respective IC50 values.
-
Seed the resistant cells in 96-well plates and treat them with the single agents and the combinations. .
-
-
Data Analysis:
-
After 72 hours of incubation, assess cell viability.
-
Analyze the combination data to determine if the combination is synergistic, additive, or antagonistic. This can be done using methods such as the Bliss independence model or the Chou-Talalay method (calculating a Combination Index).
-
Protocol 4: Western Blot Analysis of c-Met Signaling
This protocol is for assessing the phosphorylation status of c-Met and downstream signaling proteins to confirm the on-target effect of the c-Met inhibitor and to investigate signaling alterations in resistant cells.
Materials:
-
Parental and drug-resistant cells
-
This compound
-
HGF (optional, for stimulating the pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture parental and resistant cells to about 80% confluency.
-
Treat the cells with this compound at a specified concentration for a defined period (e.g., 1-2 hours). Include an untreated control.
-
(Optional) Stimulate the cells with HGF for a short period (e.g., 15 minutes) before lysis to assess the inhibition of ligand-induced signaling.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the c-Met inhibitor on protein phosphorylation.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of a c-Met inhibitor in studying drug resistance.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to the c-Met inhibitor KRC-108 induces the epithelial transition of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opportunities and challenges of targeting c-Met in the treatment of digestive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: c-Met-IN-11 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[3][4] c-Met-IN-11 is a potent dual inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key driver of tumor angiogenesis. The dual inhibition of these pathways presents a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.[5]
These application notes provide a comprehensive overview of the rationale and preclinical data supporting the use of dual c-Met/VEGFR-2 inhibitors, exemplified by compounds with similar mechanisms of action to this compound, in combination with other kinase inhibitors. Detailed protocols for key experiments are provided to guide researchers in their drug development efforts.
Rationale for Combination Therapy
The complexity and redundancy of cancer signaling pathways often limit the efficacy of single-agent therapies.[5] Combination strategies are designed to target multiple oncogenic drivers simultaneously, potentially leading to synergistic effects and overcoming drug resistance.
-
Overcoming Resistance: Upregulation of bypass signaling tracks is a common mechanism of acquired resistance to targeted therapies. For instance, c-Met activation can confer resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC).[6][7] Co-targeting both c-Met and the primary oncogenic driver can prevent or delay the emergence of resistance.
-
Synergistic Anti-Tumor Activity: The c-Met and VEGFR pathways are known to have synergistic effects in promoting angiogenesis and tumor progression.[5] Dual inhibition of both, in combination with inhibitors of other pathways like EGFR or Src, can lead to enhanced tumor growth inhibition and apoptosis.[8][9]
-
Targeting Tumor Microenvironment: Beyond direct effects on tumor cells, c-Met and VEGFR signaling are critical for tumor-stroma interactions and angiogenesis. Combination therapies can more effectively disrupt the tumor microenvironment, further impeding tumor growth and metastasis.
Quantitative Data from Preclinical Combination Studies
The following tables summarize key quantitative data from preclinical studies investigating the combination of dual c-Met/VEGFR-2 inhibitors or selective c-Met inhibitors with other anti-cancer agents. While specific data for this compound in combination is not yet widely published, the findings from studies on compounds with similar dual inhibitory profiles, such as foretinib and cabozantinib, provide a strong rationale for its investigation in similar combination settings.
Table 1: In Vivo Efficacy of Foretinib (dual c-Met/VEGFR-2 inhibitor) in Combination with Chemotherapy in a Gastric Cancer Xenograft Model [8]
| Treatment Group | Median Animal Survival (days) | % Increase in Survival vs. Control | p-value vs. Control |
| Control | 23 | - | - |
| Oxaliplatin | 24 | 4.3% | ns |
| Nab-paclitaxel (NPT) | 42 | 83% | 0.0014 |
| Foretinib | 46 | 100% | 0.0006 |
| Oxaliplatin + Foretinib | 55 | 139% | 0.0006 |
| NPT + Foretinib | 76 | 230% | 0.0006 |
Table 2: Synergistic Effects of c-Met Inhibitors in Combination with Doxorubicin in Pancreatic Cancer Cells [10]
| c-Met Inhibitor | Combination Index (CI) with Doxorubicin | Interpretation |
| Crizotinib | 0.631 - 0.730 | Synergism |
| Cabozantinib | 0.542 - 0.746 | Synergism |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound and potential combination partners.
Experimental Protocols
The following are generalized protocols for key in vitro and in vivo experiments to evaluate the efficacy of this compound in combination with other kinase inhibitors. These should be optimized for specific cell lines and experimental conditions.
In Vitro Cell Viability Assay
Objective: To determine the effect of this compound in combination with another kinase inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell lines with known c-Met expression levels
-
This compound
-
Partner kinase inhibitor
-
Complete cell culture medium
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the partner kinase inhibitor, both alone and in combination at fixed ratios.
-
Remove the culture medium and add the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each agent alone and in combination.
-
Use software such as CalcuSyn to calculate the Combination Index (CI) to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[10]
Western Blot Analysis
Objective: To assess the effect of the combination treatment on downstream signaling pathways.
Materials:
-
Cancer cell lines
-
This compound and partner kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated c-Met, AKT, ERK, and other relevant signaling proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the partner kinase inhibitor, or the combination for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein phosphorylation levels relative to total protein levels.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for tumor implantation
-
This compound and partner kinase inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, partner inhibitor alone, combination therapy).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.
Conclusion
The dual inhibition of c-Met and VEGFR-2 by agents like this compound holds significant promise for cancer therapy. The preclinical data for similar compounds strongly suggest that combination strategies with other kinase inhibitors can lead to synergistic anti-tumor effects and may represent a powerful approach to overcoming therapeutic resistance. The protocols outlined in these notes provide a framework for the preclinical evaluation of this compound in combination with other targeted agents, which will be crucial for its further development and potential clinical translation.
References
- 1. Targeting the cMET pathway to enhance immunotherapeutic approaches for mUM patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does hepatocyte growth factor/c-Met signal play synergetic role in lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapy With MET Tyrosine Kinase Inhibitor and EGFR Tyrosine Kinase Inhibitor in Patients With MET-Overexpressed EGFR-Mutant Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Combination of chemotherapy and c-MET inhibitors has synergistic effects in c-MET overexpressing pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of c-Met-IN-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies for c-Met-IN-11, a novel inhibitor of the c-Met receptor tyrosine kinase. The protocols outlined below are intended to assess the compound's biological activity and anti-tumor efficacy in relevant cancer models.
Introduction to c-Met Signaling and its Role in Cancer
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in normal physiological processes such as embryonic development and tissue repair.[1][2][3] Its only known ligand is the hepatocyte growth factor (HGF).[1][2][3] Upon HGF binding, c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and STAT pathways.[1][3][4] These pathways regulate essential cellular functions like proliferation, survival, migration, and invasion.[1][5][6]
Dysregulation of the HGF/c-Met signaling axis is implicated in the development and progression of numerous cancers.[7][8] Aberrant c-Met activation, through mechanisms such as gene amplification, mutation, or protein overexpression, can drive tumor growth, angiogenesis, and metastasis.[1][5][9] Consequently, targeting the c-Met pathway with inhibitors like this compound represents a promising therapeutic strategy for various malignancies.[7][8]
c-Met Signaling Pathway Diagram
The following diagram illustrates the canonical c-Met signaling pathway and the points of intervention for inhibitors.
Caption: The c-Met signaling pathway is activated by HGF, leading to downstream cascades that promote cancer cell proliferation and survival. This compound inhibits this pathway.
Experimental Design for Efficacy Studies
A tiered approach is recommended to evaluate the efficacy of this compound, starting with in vitro characterization and progressing to in vivo tumor models.
In Vitro Efficacy Assessment
Objective: To determine the potency and cellular effects of this compound in cancer cell lines with characterized c-Met status.
Experimental Workflow Diagram:
References
- 1. c-MET [stage.abbviescience.com]
- 2. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET [abbviescience.com]
- 4. mdpi.com [mdpi.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
troubleshooting c-Met-IN-11 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-Met-IN-11, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, cell culture media). What am I doing wrong?
A1: this compound, like many small molecule kinase inhibitors, has poor aqueous solubility. Direct dissolution in aqueous buffers is often challenging and can lead to precipitation. The recommended method is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous experimental medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is 100% DMSO.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays without causing significant cytotoxicity?
A3: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: My this compound precipitates out of solution when I dilute the DMSO stock in my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform serial dilutions.
-
Vortexing/Mixing: Ensure thorough mixing or vortexing during the dilution process to aid in dispersion.
-
Co-solvents: For in vivo studies, the use of co-solvents like glycerol, Tween 80, or polyethylene glycol (PEG) 400 may be necessary to maintain solubility.[1]
-
Warming: Gently warming the aqueous solution to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound.
Q5: How should I store my this compound stock solution?
A5: It is recommended to store stock solutions in tightly sealed vials as aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Generally, stock solutions in DMSO can be stable for up to one month at -20°C.[1]
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides general guidance for similar c-Met inhibitors and a recommended starting point for your experiments.
| Solvent/Solution | Recommended Concentration | Notes |
| DMSO | ≥ 5 mg/mL | For preparing concentrated stock solutions. May require sonication or warming to fully dissolve. |
| Ethanol | Sparingly Soluble | Not ideal for primary stock solutions but can be used in some formulations. |
| Water | Insoluble | Direct dissolution is not recommended. |
| PBS (pH 7.2) | Very Poorly Soluble | Not suitable for initial dissolution. |
| Cell Culture Media | Dependent on final DMSO concentration | The final working concentration is limited by the acceptable DMSO percentage (typically <0.5%). |
Experimental Protocol: Preparation of this compound for In Vitro Cell-Based Assays
This protocol describes the preparation of a this compound working solution from a DMSO stock for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of this compound. c. Add the calculated volume of sterile DMSO to the vial of this compound powder. d. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Prepare a Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the DMSO stock solution with sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. c. Important: Add the DMSO stock solution to the cell culture medium while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation. d. Ensure the final concentration of DMSO in the working solution is below 0.5%. e. Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.
-
Application to Cells: a. Add the prepared working solutions of this compound and the vehicle control to your cell cultures. b. Incubate the cells for the desired experimental duration.
Visualizations
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Insolubility
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Minimizing Off-Target Effects of c-Met Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of c-Met inhibitors, exemplified by the hypothetical compound c-Met-IN-11, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is c-Met and why is it a target in drug development?
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) also known as hepatocyte growth factor receptor (HGFR).[1] Its only known ligand is the hepatocyte growth factor (HGF).[1][2] The HGF/c-Met signaling pathway is crucial for normal cellular processes like embryonic development, tissue regeneration, and wound healing.[3][4] However, dysregulation of c-Met signaling through mechanisms like gene amplification, overexpression, or mutations is implicated in the development and progression of various cancers. Aberrant c-Met activation can drive tumor cell proliferation, survival, migration, and invasion by activating downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways.[1][3][5] This makes c-Met an attractive target for cancer therapy.
Q2: What are "off-target" effects of a kinase inhibitor?
Off-target effects occur when a drug or inhibitor binds to and affects proteins other than its intended target.[3] For a c-Met inhibitor, this means it might inhibit other kinases in the human kinome, leading to unintended biological consequences in experimental systems. These effects can complicate data interpretation and, in a clinical setting, lead to adverse side effects. Some c-Met inhibitors, like Crizotinib, are known to have off-target activities that contribute to their overall anti-tumor effect.[3]
Q3: How can I determine if my c-Met inhibitor has off-target effects?
Several methods can be employed to assess the selectivity of a c-Met inhibitor:
-
Kinome Profiling: This is a broad, high-throughput screening method that tests the inhibitor against a large panel of purified kinases (often hundreds) to determine its binding affinity or inhibitory activity. This provides a comprehensive selectivity profile.
-
Biochemical Assays: These assays measure the direct inhibition of a panel of purified kinases by the inhibitor. They are crucial for determining the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) for both the intended target (c-Met) and potential off-targets.[6]
-
Cell-Based Assays: Observing the inhibitor's effect on signaling pathways in cells that do not express c-Met or where c-Met is knocked down can reveal off-target effects. For example, if the inhibitor still affects downstream signaling in the absence of its primary target, this suggests off-target activity.
-
Chemical Proteomics: Advanced techniques can identify the direct targets of a compound in a cellular context.
Q4: What are the common downstream signaling pathways of c-Met that I should monitor?
Upon activation by its ligand HGF, c-Met autophosphorylates and activates several key downstream signaling pathways that regulate cell growth, survival, and motility.[5] Key pathways to monitor include:
-
RAS/MAPK Pathway: Involved in cell proliferation. Key proteins to monitor (via phosphorylation status) include MEK and ERK.[5]
-
PI3K/Akt Pathway: Crucial for cell survival and proliferation. Key proteins to monitor include PI3K and Akt.[5]
-
STAT Pathway: Plays a role in cell survival and differentiation. A key protein to monitor is STAT3.[5]
Monitoring the phosphorylation status of these downstream effectors can confirm on-target c-Met inhibition and help identify potential off-target effects if these pathways are modulated in a c-Met-independent manner.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause: Off-target effects of the c-Met inhibitor.
Troubleshooting Steps:
-
Validate On-Target Engagement:
-
Western Blot Analysis: Confirm that your inhibitor decreases the phosphorylation of c-Met at its activation loop (tyrosine residues 1234/1235) in a dose-dependent manner.[7] Also, assess the phosphorylation status of direct downstream effectors like Akt and Erk.[7]
-
Control Cell Lines: Use cell lines with varying levels of c-Met expression. A selective inhibitor should show a more potent effect in cells with high c-Met expression or amplification.[7] Consider using a c-Met knockout or knockdown cell line as a negative control.
-
-
Assess Potential Off-Targets:
-
Literature Review: Research the known selectivity profile of your specific c-Met inhibitor or similar compounds. Many kinase inhibitors have known off-targets. For example, Crizotinib also potently inhibits ALK and ROS1.[8]
-
Counter-Screening: If you hypothesize a specific off-target kinase is responsible for the observed phenotype, test your inhibitor in a cell line where that kinase is the primary driver of a measurable outcome.
-
-
Optimize Inhibitor Concentration:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range that inhibits c-Met without causing widespread off-target effects. Use the lowest effective concentration that achieves significant on-target inhibition.
-
Time-Course Experiment: Determine the optimal incubation time for your inhibitor. Prolonged exposure can sometimes lead to the emergence of off-target or secondary effects.
-
Problem 2: Discrepancy between biochemical assay data and cellular assay results.
Possible Cause: Differences in assay conditions, cell permeability, or engagement of off-targets in a cellular context.
Troubleshooting Steps:
-
Review Assay Parameters:
-
ATP Concentration in Biochemical Assays: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the biochemical assay.[9] Ensure the ATP concentration is near the Km value for c-Met to obtain physiologically relevant data.
-
Cellular ATP Levels: Cellular ATP concentrations are typically much higher than those used in many biochemical assays, which can affect the apparent potency of an ATP-competitive inhibitor in cells.
-
-
Evaluate Compound Properties:
-
Cell Permeability: Confirm that your inhibitor can effectively cross the cell membrane to reach its intracellular target. Poor permeability will lead to lower potency in cellular assays compared to biochemical assays.
-
Metabolism and Stability: The inhibitor may be metabolized or unstable in the cellular environment, leading to a decrease in its effective concentration over time.
-
-
Consider Cellular Complexity:
-
Off-Target Engagement: An inhibitor might engage off-targets within the cell that are not present in a purified biochemical assay. These off-target interactions could antagonize or synergize with the on-target effect, leading to a different overall cellular response.
-
Feedback Loops: Inhibition of c-Met can sometimes lead to the activation of compensatory signaling pathways, which can mask the effect of on-target inhibition.
-
Data Presentation
Table 1: Example IC50 Values for Various c-Met Inhibitors
| Inhibitor | c-Met IC50 (nM) | Key Off-Targets | Selectivity Notes |
| Crizotinib | 11 (cell-based) | ALK (IC50 = 24 nM), ROS1 (Ki < 0.025 nM) | Potent inhibitor of c-Met, ALK, and ROS1.[8] |
| Cabozantinib | 1.3 | VEGFR2 (IC50 = 0.035 nM), RET, KIT, AXL, FLT3 | Multi-targeted kinase inhibitor.[8] |
| Tepotinib | 4 | IRAK4, TrkA, Axl, IRAK1, Mer | >200-fold selective for c-Met over other tested kinases.[8] |
| Savolitinib | 5 | - | Highly selective for c-Met over a panel of 274 kinases.[8] |
| SU11274 | 10 | - | No significant effects on PGDFRβ, EGFR, or Tie2.[8] |
Note: IC50 values can vary depending on the assay format (biochemical vs. cell-based) and specific experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Met Phosphorylation
Objective: To determine the effect of a c-Met inhibitor on c-Met activation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Hs746T, a c-Met amplified gastric cancer cell line) and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of the c-Met inhibitor or vehicle control (e.g., DMSO) for 1-3 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Cell Proliferation Assay
Objective: To assess the impact of a c-Met inhibitor on the proliferation of c-Met-dependent cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Inhibitor Treatment:
-
The following day, treat the cells with a serial dilution of the c-Met inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Viability Measurement:
-
Assess cell viability using a colorimetric or fluorometric assay such as MTT, MTS, or CellTiter-Glo.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
-
Visualizations
Caption: The c-Met signaling pathway and the point of inhibition by this compound.
Caption: Workflow for identifying and mitigating off-target effects of a c-Met inhibitor.
Caption: Relationship between inhibitor concentration and the likelihood of off-target effects.
References
- 1. c-MET [stage.abbviescience.com]
- 2. c-MET [abbviescience.com]
- 3. Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
overcoming c-Met-IN-11 degradation in long-term cell culture
Welcome to the technical support center for c-Met-IN-11. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in long-term cell culture experiments and overcome potential challenges related to its stability and activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term cell culture experiments with this compound.
| Question/Issue | Potential Cause | Suggested Solution |
| Why is the inhibitory effect of this compound decreasing over several days in my cell culture? | 1. Degradation of this compound: The compound may be unstable in the culture medium at 37°C over extended periods. Factors like pH shifts in the media, exposure to light, or enzymatic degradation by components in fetal bovine serum (FBS) can contribute to this.[1] 2. Cellular Metabolism: The cultured cells may be metabolizing this compound into less active or inactive forms. 3. Cell Confluence and Target Expression: As cells become more confluent, the effective concentration of the inhibitor per cell may decrease. Additionally, the expression level of the c-Met target might change with cell density or over time in culture. | 1. Replenish this compound: For long-term experiments, it is crucial to replace the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.[2] 2. Assess Stability: Perform a stability study of this compound in your specific cell culture medium. (See Experimental Protocols section). 3. Optimize Serum Concentration: If enzymatic degradation in serum is suspected, consider reducing the serum concentration or using a serum-free medium if your cell line can tolerate it.[3] 4. Control Cell Density: Subculture cells before they reach high confluence to maintain consistent cell numbers and inhibitor-to-cell ratios.[2] |
| I'm observing unexpected changes in cell morphology or viability that are not consistent with c-Met inhibition. | 1. Off-Target Effects: At higher concentrations or with prolonged exposure, this compound might have off-target effects.[4] 2. Degradation Product Toxicity: A degradation product of this compound, rather than the compound itself, might be causing cytotoxicity.[5] 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration in the final culture medium.[6] | 1. Perform a Dose-Response Curve: Determine the optimal concentration of this compound that effectively inhibits c-Met without causing non-specific toxicity.[7] 2. Monitor Compound Integrity: Use analytical methods like HPLC-MS to check for the presence of degradation products in your culture medium over time. 3. Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to rule out solvent-induced effects.[6] The final DMSO concentration should typically not exceed 0.1%.[8] |
| My experimental results with this compound are inconsistent between experiments. | 1. Inconsistent Compound Preparation: Variations in the preparation of stock and working solutions can lead to different final concentrations. 2. Storage and Handling: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C) can lead to degradation.[8] 3. Variability in Cell Culture Conditions: Differences in cell passage number, seeding density, or media composition can affect the cellular response to the inhibitor. | 1. Standardize Solution Preparation: Prepare a large batch of a high-concentration stock solution, aliquot it into single-use volumes, and store it at -80°C to minimize variability.[8] 2. Follow Storage Recommendations: Adhere strictly to the recommended storage conditions for both solid compound and stock solutions. Avoid repeated freeze-thaw cycles. 3. Control Experimental Variables: Use cells within a consistent range of passage numbers, maintain a standardized seeding density, and use the same batch of media and serum for a set of related experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: It is generally recommended to dissolve small molecule inhibitors like this compound in a high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[6] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[8] Before use, thaw an aliquot and dilute it in pre-warmed cell culture medium to the final working concentration.
Q2: How stable is this compound in cell culture medium at 37°C?
A2: The stability of small molecules in cell culture medium can be variable and is influenced by factors such as the composition of the medium, the presence and concentration of serum, pH, and exposure to light.[1] It is advisable to perform a stability study to determine the half-life of this compound under your specific experimental conditions. As a general precaution for long-term studies, the medium containing this compound should be replaced every 24 to 48 hours.[2]
Q3: Can I use serum-free medium for my long-term experiments with this compound?
A3: Using serum-free or reduced-serum medium can be a strategy to mitigate potential enzymatic degradation of the inhibitor by proteases present in the serum.[3][9] However, this is dependent on the specific cell line's ability to tolerate low-serum or serum-free conditions. If you switch to a different medium composition, it is important to re-validate the optimal concentration of this compound, as cellular responses can be altered.
Q4: How can I confirm that this compound is active in my cells?
A4: To confirm the on-target activity of this compound, you should assess the phosphorylation status of c-Met and its key downstream signaling proteins. A western blot analysis showing a dose-dependent decrease in phosphorylated c-Met (p-c-Met), as well as downstream effectors like phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK), would indicate target engagement and pathway inhibition.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the importance of considering inhibitor stability in experimental design.
Table 1: Hypothetical Stability of this compound in Culture Medium at 37°C
| Time (hours) | Concentration in Medium with 10% FBS (% of initial) | Concentration in Serum-Free Medium (% of initial) |
| 0 | 100% | 100% |
| 12 | 85% | 98% |
| 24 | 65% | 95% |
| 48 | 30% | 88% |
| 72 | 10% | 75% |
This hypothetical data suggests that this compound is less stable in the presence of 10% Fetal Bovine Serum (FBS), highlighting the need for more frequent replenishment of the compound in serum-containing media.
Table 2: Effect of Replenishment Strategy on Downstream Pathway Inhibition
| Treatment Strategy | p-c-Met Level at 72 hours (% of control) | Cell Viability (% of control) |
| Single dose at 0 hours | 75% | 85% |
| Replenishment every 48 hours | 40% | 65% |
| Replenishment every 24 hours | 15% | 50% |
This illustrative data demonstrates that more frequent replenishment of this compound leads to sustained target inhibition and a more potent biological effect over a 72-hour period.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium by HPLC-MS
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with and without 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile (ACN)
-
Formic acid
-
HPLC-MS system
Procedure:
-
Prepare a working solution of this compound at the desired final concentration (e.g., 1 µM) in the cell culture medium to be tested.
-
Aliquot 1 mL of this solution into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Immediately process the 0-hour time point sample as described from step 5 onwards.
-
Place the remaining tubes in a 37°C incubator.
-
At each designated time point, remove one tube from the incubator.
-
Add an equal volume of acetonitrile with 0.1% formic acid to precipitate proteins and extract the compound.
-
Vortex the tube vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC-MS/MS method.[10][11]
-
Plot the concentration of this compound as a percentage of the initial concentration at time 0 versus time to determine the degradation profile.
Protocol 2: Long-Term Cell Culture with this compound Treatment
Objective: To assess the long-term effect of this compound on cell proliferation or other cellular functions, accounting for compound stability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Reagents for the desired endpoint assay (e.g., cell viability assay, western blot lysis buffer)
Procedure:
-
Seed the cells in multi-well plates at a density that will prevent them from becoming over-confluent during the course of the experiment. Allow cells to attach overnight.
-
On Day 0, prepare fresh working solutions of this compound at the desired concentrations by diluting the stock solution in complete medium. Also prepare a vehicle control (medium with the equivalent concentration of DMSO).
-
Aspirate the old medium from the cells and add the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Every 24 hours (or at a frequency determined by the stability assessment in Protocol 1), aspirate the medium from all wells and replace it with freshly prepared medium containing this compound or vehicle control.[2]
-
At the end of the experiment (e.g., after 72 hours), harvest the cells for the desired downstream analysis (e.g., cell viability assay, protein extraction for western blotting).
-
Analyze the results, comparing the this compound-treated groups to the vehicle control group.
Visualizations
Caption: The c-Met signaling pathway and its downstream effectors.
Caption: Workflow for assessing inhibitor stability in cell culture medium.
Caption: Logical workflow for troubleshooting decreased inhibitor activity.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of protease inhibitors, immunoglobulins, and other serum proteins by Serratia protease and its toxicity to fibroblast in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. An LC/ESI–MS/MS method to quantify the PI3K inhibitor GDC-0084 in human plasma and cerebrospinal fluid: validation and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing In Vivo Bioavailability of c-Met-IN-11
Welcome to the technical support center for c-Met-IN-11. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this potent c-MET and VEGFR-2 inhibitor, particularly concerning its bioavailability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
Q2: Why is the bioavailability of my this compound low and variable in my animal studies?
A2: Low and variable oral bioavailability is a frequent issue for kinase inhibitors. The primary reason is often poor aqueous solubility, which limits the dissolution of the compound in the gastrointestinal tract, a prerequisite for absorption. Factors such as the compound's crystal structure, lipophilicity, and potential for first-pass metabolism can also contribute to this issue. For instance, many kinase inhibitors are lipophilic, which can lead to poor wetting and dissolution.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral absorption of poorly soluble drugs. These include:
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Salt Formation: Creating a salt form of the compound can sometimes improve solubility and dissolution rate. For lipophilic kinase inhibitors, forming a lipophilic salt (e.g., with docusate) can surprisingly enhance their solubility in lipid-based formulations[2][3].
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can significantly improve the dissolution rate. This has been explored for other c-Met inhibitors.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution.
-
Use of Co-solvents and Surfactants: These can be used to create simple solutions or suspensions for preclinical studies.
Q4: How does food intake affect the bioavailability of c-Met inhibitors?
A4: The effect of food on drug absorption can be significant for poorly soluble compounds. For some c-Met inhibitors, administration with food, particularly a high-fat meal, has been shown to significantly increase bioavailability. This is likely due to increased secretion of bile salts and other gastrointestinal fluids that can aid in the solubilization of lipophilic compounds.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and improve the in vivo bioavailability of this compound.
Problem 1: Inconsistent or low plasma exposure after oral administration.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Solubility & Dissolution | Characterize the physicochemical properties of your this compound batch. | Perform solubility studies in different pH buffers and biorelevant media. Determine the LogP and pKa to better understand its properties. |
| Test different formulation vehicles. | Prepare and test simple formulations such as a suspension in 0.5% methylcellulose with 0.1% Tween 80. Consider more advanced formulations if simple suspensions fail. | |
| Compound Precipitation in the GI Tract | Analyze the physical state of the compound in the formulation and after administration. | Use techniques like polarized light microscopy to check for crystallinity in your formulation. If possible, analyze GI contents post-dosing to check for precipitated drug. |
| High First-Pass Metabolism | Compare plasma exposure after oral (PO) and intravenous (IV) administration. | Conduct a pilot pharmacokinetic study with both PO and IV routes to determine the absolute bioavailability. If bioavailability is low despite good solubility, metabolism may be the issue. |
Problem 2: High variability in plasma concentrations between animals.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Dosing Technique | Review and standardize the oral gavage procedure. | Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach. |
| Food Effects | Control the feeding schedule of the animals. | Fast animals overnight before dosing to reduce variability caused by food in the stomach. Alternatively, co-administer with a standardized meal if a positive food effect is suspected. |
| Formulation Instability | Check the physical stability of your formulation. | Visually inspect the formulation for any signs of precipitation or phase separation before each use. If using a suspension, ensure it is homogenous by thorough vortexing or sonication before drawing each dose. |
Experimental Protocols
Protocol 1: Preparation of a Basic Suspension for Oral Gavage
This protocol describes the preparation of a simple suspension suitable for initial in vivo screening.
Materials:
-
This compound
-
Methylcellulose (0.5% w/v)
-
Tween 80 (0.1% v/v)
-
Sterile water
-
Mortar and pestle
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Weigh the required amount of this compound.
-
In a mortar, add a small amount of the vehicle (0.5% methylcellulose with 0.1% Tween 80 in water) to the powder to form a paste.
-
Gradually add more vehicle while triturating to create a uniform suspension.
-
Transfer the suspension to a volumetric flask and add the remaining vehicle to reach the final volume.
-
Stir the suspension on a stir plate for at least 30 minutes before dosing.
-
Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity.
Protocol 2: Oral Gavage in Mice
This protocol provides a standardized method for oral administration.
Materials:
-
Mouse gavage needles (20-22 gauge, 1.5-2 inches with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to calculate the correct dosing volume. A common dosing volume is 10 mL/kg.
-
Thoroughly mix the this compound formulation.
-
Draw the calculated volume into a syringe fitted with a gavage needle.
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the formulation into the stomach.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
Visualizations
c-Met Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to its receptor c-Met triggers a cascade of downstream signaling events that are crucial for cell proliferation, survival, and motility. Aberrant activation of this pathway is implicated in many cancers.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving Bioavailability
This workflow outlines a logical progression of experiments to enhance the in vivo performance of this compound.
References
Technical Support Center: c-Met Kinase Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-Met kinase inhibitors, such as c-Met-IN-11. Our aim is to help you navigate and resolve conflicting or unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for c-Met inhibitors like this compound?
A1: c-Met inhibitors are typically small molecule tyrosine kinase inhibitors (TKIs). The c-Met receptor, a receptor tyrosine kinase, is activated by its ligand, hepatocyte growth factor (HGF).[1] This activation leads to dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain of c-Met.[2][3] This phosphorylation initiates downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are involved in cell proliferation, migration, invasion, and survival.[1][4] c-Met inhibitors work by binding to the ATP-binding site of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.[2]
Q2: I am not seeing the expected inhibition of cell growth with this compound. What are the possible reasons?
A2: There are several potential reasons for a lack of efficacy. Firstly, the cancer cell line you are using may not be dependent on the c-Met signaling pathway for its growth and survival. High expression of c-Met protein does not always correlate with pathway activation and sensitivity to inhibitors.[5][6][7] Secondly, the experimental conditions, particularly the concentration of HGF, can significantly impact the results. Many in vitro studies use HGF concentrations that are much higher than physiological levels, which may not accurately reflect the in vivo environment.[5][6] It's also possible that the cells have developed resistance to the inhibitor through the activation of alternative signaling pathways.[8]
Q3: My results with this compound are inconsistent across experiments. What could be causing this variability?
A3: Inconsistent results can stem from several factors. The stability and solubility of the inhibitor are critical. Ensure that this compound is fully dissolved and stable in your culture medium. Some c-Met inhibitors have low aqueous solubility.[9] Variations in cell culture conditions, such as cell density, passage number, and serum concentration, can also contribute to variability. Additionally, the timing of inhibitor treatment and the duration of the experiment can influence the outcome.
Q4: Are there known off-target effects of c-Met inhibitors that could explain my unexpected results?
A4: Yes, some c-Met inhibitors have been shown to have off-target effects, meaning they inhibit other kinases or cellular processes.[10] For example, some inhibitors may affect microtubules or other receptor tyrosine kinases. These off-target activities can lead to unexpected biological effects that are not related to c-Met inhibition. If you observe unusual cellular phenotypes, it is worth considering the possibility of off-target effects.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with c-Met inhibitors.
Problem 1: No or low potency of this compound in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell line is not c-Met dependent. | Verify the c-Met pathway activation status in your cell line by checking for c-Met phosphorylation (p-c-Met) via Western blot. High total c-Met expression does not guarantee pathway dependency.[5][7] |
| Incorrect inhibitor concentration. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific cell line. |
| Inhibitor solubility or stability issues. | Check the solubility of this compound in your solvent and culture medium. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Some inhibitors may require specific solvents like DMSO for initial dissolution.[11] |
| Suboptimal HGF concentration. | If you are using exogenous HGF to stimulate the pathway, be aware that excessively high concentrations can mask the effect of the inhibitor.[5][6] Consider performing experiments with and without HGF, or at physiological concentrations (around 0.4 to 0.8 ng/mL).[5][6] |
| Assay sensitivity. | Ensure your cell viability assay is sensitive enough to detect subtle changes. Consider using a more sensitive assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo). |
Problem 2: Inconsistent inhibition of c-Met phosphorylation in Western blots.
| Possible Cause | Suggested Solution |
| Suboptimal antibody performance. | Validate your primary antibodies for p-c-Met and total c-Met. Use a positive control, such as a cell line known to have high p-c-Met levels or cells stimulated with HGF. |
| Timing of inhibitor treatment and cell lysis. | Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of c-Met phosphorylation after inhibitor treatment. |
| Issues with protein extraction. | Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of c-Met. Keep samples on ice throughout the extraction process. |
| Loading inconsistencies. | Normalize p-c-Met levels to total c-Met and a loading control (e.g., GAPDH, β-actin) to account for variations in protein loading. |
Problem 3: Conflicting results between different types of assays (e.g., viability vs. migration).
| Possible Cause | Suggested Solution |
| Different cellular processes are affected differently. | c-Met signaling can have distinct effects on proliferation, migration, and invasion. It is possible for an inhibitor to block one process more effectively than another. Analyze each endpoint independently. |
| Off-target effects. | The inhibitor may have off-target effects that influence one assay more than another. Consider using a second, structurally different c-Met inhibitor to see if the results are consistent. |
| Assay-specific artifacts. | Review the protocols for each assay to identify any potential artifacts. For example, in a Transwell migration assay, the inhibitor's stability in the assay medium over the incubation period is crucial. |
Data Presentation
Table 1: IC50 Values of Common c-Met Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Capmatinib | SNU-5 | Gastric Cancer | 1.2 | [5] |
| S114 | Gastric Cancer | 12.4 | [5] | |
| H441 | Lung Cancer | ~0.5 | [5] | |
| U-87MG | Glioblastoma | 2 | [5] | |
| EBC-1 | Lung Cancer | 9.2 | [12] | |
| Hs746T | Gastric Cancer | 2.5 | [12] | |
| Crizotinib | NCI-H929 | Multiple Myeloma | 530 | [6] |
| JJN3 | Multiple Myeloma | 3010 | [6] | |
| CCRF-CEM | Leukemia | 430 | [6] | |
| MDA-MB-231 | Breast Cancer | 5160 | [2] | |
| MCF-7 | Breast Cancer | 1500 | [2] | |
| SK-BR-3 | Breast Cancer | 3850 | [2] | |
| Tepotinib | MKN-45 | Gastric Cancer | <1 | [13] |
| A549 | Lung Cancer | 6 | [13] | |
| EBC-1 | Lung Cancer | 9 | [13] |
Experimental Protocols
Western Blotting for Phospho-c-Met (p-c-Met)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for p-c-Met (e.g., p-Tyr1234/1235) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total c-Met and a loading control.
-
Cell Viability Assay (ATP-based)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature.
-
Add an ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control.
-
Plot the normalized values against the inhibitor concentration and fit a dose-response curve to determine the IC50.
-
Transwell Migration Assay
-
Chamber Preparation:
-
Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into a 24-well plate.
-
-
Cell Seeding:
-
Starve cells in serum-free medium for several hours.
-
Resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle.
-
Seed the cells into the upper chamber of the Transwell insert.
-
-
Chemoattractant Addition:
-
Add medium containing a chemoattractant (e.g., 10% FBS or HGF) to the lower chamber.
-
-
Incubation:
-
Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours).
-
-
Staining and Counting:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Visualizations
Caption: c-Met signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating a c-Met inhibitor.
Caption: A flowchart for troubleshooting conflicting results in c-Met inhibitor experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
c-Met-IN-11 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability, storage, and handling of c-Met-IN-11, a potent inhibitor of c-MET and VEGFR-2.[1] Additionally, it offers troubleshooting advice for common experimental issues and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder. While short-term storage at room temperature is acceptable in some regions, it is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for specific, lot-dependent storage recommendations.[1] For long-term storage, it is generally advisable to store small molecule inhibitors at -20°C or -80°C, protected from light and moisture.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend using a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). Due to the limited specific solubility data for this compound, it is best practice to start with a small amount of the compound and gradually add the solvent while vortexing to ensure complete dissolution. For long-term storage of the stock solution, it is recommended to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light. Stock solutions in DMSO are generally stable for several months when stored at -80°C. However, for aqueous solutions used in cell culture experiments, it is recommended to prepare them fresh for each experiment to avoid degradation. It is best practice to perform stability studies for your specific experimental conditions.
Q4: Can I use this compound for in vivo studies?
A4: While this compound is a potent inhibitor, its suitability for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which may not be readily available. Researchers should consult relevant literature or conduct preliminary studies to assess its bioavailability, half-life, and potential toxicity before commencing in vivo experiments.
Stability and Storage Best Practices
Proper storage and handling are critical to maintain the integrity and activity of this compound. The following table summarizes general best practices for small molecule kinase inhibitors, which should be adapted based on the supplier's specific recommendations.
| Parameter | Solid Form | Stock Solution (in DMSO) | Working Solution (in Aqueous Buffer) |
| Storage Temperature | -20°C to -80°C (long-term) | -80°C | Prepared fresh for each use |
| Light Exposure | Store in the dark | Store in the dark, use amber vials | Protect from light |
| Moisture | Store in a desiccator | Use anhydrous solvent | Prepare with sterile, high-purity water |
| Freeze-Thaw Cycles | N/A | Minimize by aliquoting | Avoid |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh working solutions from a new aliquot of the stock solution. Ensure proper storage of both solid compound and stock solutions. |
| Incorrect Concentration | Verify calculations and dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. |
| Cell Line Insensitivity | Confirm that your cell line expresses activated c-Met. Use a positive control cell line known to be sensitive to c-Met inhibition. |
| Assay Interference | Some assay components (e.g., serum proteins) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium during the inhibitor treatment period. |
Issue 2: Off-Target Effects Observed
| Possible Cause | Troubleshooting Step |
| Inhibitor Specificity | This compound also inhibits VEGFR-2.[1] Be aware of this dual activity when interpreting results. Use another c-Met inhibitor with a different selectivity profile as a comparison. |
| High Inhibitor Concentration | High concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Cellular Toxicity | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to general cytotoxicity. |
Issue 3: Poor Signal or High Background in Western Blot for Phospho-c-Met
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody | Validate your primary antibody for specificity and sensitivity. Use a positive control lysate from cells with known c-Met activation. |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) per lane. |
| Inefficient Phosphatase Inhibition | Always include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein. |
| High Background | Optimize your blocking buffer and washing steps. Titrate your primary and secondary antibodies to find the optimal concentrations. |
Experimental Protocols
1. Western Blot Analysis of c-Met Phosphorylation
This protocol describes the detection of phosphorylated c-Met in cell lysates following treatment with this compound.
-
Experimental Workflow:
Western Blot Experimental Workflow
-
Methodology:
-
Cell Culture: Plate cells (e.g., A549, HepG2, U87MG) in complete growth medium and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal c-Met activation, you can serum-starve the cells for 4-24 hours prior to treatment.
-
Inhibitor Treatment: Pre-treat cells with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with hepatocyte growth factor (HGF) at a final concentration of 20-50 ng/mL for 10-15 minutes to induce c-Met phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-10% SDS-polyacrylamide gel.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. For loading control, probe the same membrane for total c-Met or a housekeeping protein like GAPDH or β-actin.
-
2. c-Met Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a cascade of intracellular signaling events that regulate cell proliferation, survival, and motility. Dysregulation of this pathway is implicated in various cancers.
Simplified c-Met Signaling Pathway
References
identifying and mitigating c-Met-IN-11 cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential cytotoxicity associated with the use of c-Met-IN-11 in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting the c-Met receptor tyrosine kinase. c-Met, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in various cellular processes including proliferation, survival, motility, and invasion.[1][2] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[3][4][5][6][7] In cancer, aberrant c-Met signaling can drive tumor growth and metastasis.[8][9] this compound is designed to inhibit the kinase activity of c-Met, thereby blocking these downstream signals.
Q2: I am observing unexpected cytotoxicity in my normal (non-cancerous) control cell line after treatment with this compound. What could be the cause?
A2: Cytotoxicity in normal cells when using a targeted inhibitor like this compound can stem from several factors:
-
On-target toxicity: Normal cells also express c-Met, although typically at lower levels than cancer cells.[10] Inhibition of the c-Met pathway in these cells could interfere with their normal physiological functions, which include tissue homeostasis and regeneration, potentially leading to cell death.[2][9]
-
Off-target effects: Kinase inhibitors can sometimes bind to and inhibit other kinases besides their intended target, especially at higher concentrations. This can lead to the disruption of other essential signaling pathways and result in cytotoxicity.[11]
-
Compound-specific toxicity: The chemical scaffold of the inhibitor itself might have inherent cytotoxic properties independent of its kinase inhibition activity.
-
Experimental artifacts: Issues such as incorrect compound concentration, problems with the cell culture, or the presence of contaminants could also lead to apparent cytotoxicity.[12][13]
Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect of this compound?
A3: Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Here are a few strategies:
-
c-Met knockdown/knockout experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate c-Met expression in your normal cell line. If the cytotoxicity of this compound is reduced in these c-Met deficient cells compared to the wild-type cells, it suggests an on-target effect.
-
Rescue experiments: If the cytotoxicity is on-target, you may be able to rescue the cells by activating a downstream component of the c-Met pathway.
-
Use of structurally unrelated c-Met inhibitors: Treat your cells with other known c-Met inhibitors that have different chemical structures. If these inhibitors produce a similar cytotoxic effect, it strengthens the evidence for on-target toxicity.
-
Kinome profiling: In vitro kinase profiling assays can be performed to assess the selectivity of this compound against a broad panel of kinases. This can help identify potential off-target kinases that might be responsible for the observed cytotoxicity.
Q4: What are some initial steps I can take to mitigate the cytotoxicity of this compound in my normal cell lines?
A4: Here are some initial troubleshooting steps:
-
Titrate the concentration of this compound: Determine the lowest effective concentration that inhibits c-Met signaling in your cancer cell lines while minimizing toxicity in your normal cell lines. A dose-response curve is essential.
-
Reduce treatment duration: Shorter exposure times may be sufficient to achieve the desired effect on c-Met signaling without causing significant cytotoxicity in normal cells.
-
Optimize cell culture conditions: Ensure your normal cells are healthy and growing optimally. Sub-optimal conditions can make cells more susceptible to stress and compound toxicity.[13]
-
Serum concentration: The concentration of serum in your culture medium can sometimes influence the activity and toxicity of a compound. You could test a range of serum concentrations to see if it impacts the observed cytotoxicity.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a systematic approach to troubleshooting unexpected cell death in normal cell lines treated with this compound.
Experimental Workflow for Investigating Cytotoxicity
Caption: A stepwise workflow for troubleshooting cytotoxicity of this compound.
Detailed Steps:
-
Confirm and Quantify Cytotoxicity:
-
Initial Observation: You notice poor cell health, detachment, or a significant reduction in cell number in your normal cell line control wells treated with this compound.
-
Action: Perform a quantitative cytotoxicity assay to confirm and measure the extent of cell death. Common assays include MTT, WST-1, or LDH release assays.[14][15][16][17]
-
Data Presentation:
-
| Assay Type | Principle | Endpoint Measurement |
| MTT Assay | Measures metabolic activity. | Colorimetric (absorbance at 570 nm) |
| LDH Assay | Measures membrane integrity. | Colorimetric (absorbance at 490 nm) |
| CellTox Green | Stains DNA of dead cells. | Fluorometric (Ex/Em ~485/520 nm) |
-
Rule Out Experimental Artifacts:
-
Check for Contamination: Visually inspect your cell cultures for any signs of bacterial, fungal, or mycoplasma contamination.[13][18] If suspected, perform appropriate tests.
-
Verify Compound: Confirm the correct dilution of your this compound stock. If possible, verify the purity and identity of the compound.
-
Optimize Culture Conditions: Ensure you are using the recommended medium, supplements, and culture vessels for your normal cell line.[13]
-
-
Differentiate On-Target vs. Off-Target Effects:
-
c-Met Dependency Test:
-
Protocol: Use a validated method (e.g., siRNA) to transiently knock down c-Met expression in your normal cell line. Include a non-targeting siRNA control.
-
Experiment: Treat both the c-Met knockdown and control cells with a range of this compound concentrations.
-
Analysis: If the cytotoxicity is significantly reduced in the c-Met knockdown cells, it indicates an on-target effect.
-
-
Cross-Inhibitor Comparison:
-
Protocol: Select one or two other commercially available c-Met inhibitors with different chemical structures.
-
Experiment: Perform a dose-response cytotoxicity assay with these inhibitors alongside this compound on your normal cell line.
-
Analysis: Similar cytotoxic profiles suggest on-target toxicity.
-
-
Guide 2: Mitigating On-Target Cytotoxicity
If you have confirmed that the cytotoxicity is on-target, this guide provides strategies to manage it.
Logical Flow for Mitigating On-Target Toxicity
Caption: Strategies to manage confirmed on-target cytotoxicity.
Detailed Strategies:
-
Optimize Dosing and Treatment Schedule:
-
Concentration and Time Matrix: Perform an experiment where you test a matrix of different this compound concentrations and treatment durations. The goal is to find a window where you see significant inhibition of c-Met in your cancer cells with minimal impact on the viability of your normal cells.
-
Intermittent Dosing: Instead of continuous exposure, try a pulsed treatment (e.g., treat for 24 hours, then remove the inhibitor for 48 hours). This may allow normal cells to recover while still exerting an effect on the cancer cells.
-
-
Modify the Experimental Model:
-
Alternative Normal Cell Lines: The level of c-Met expression and the dependence on c-Met signaling can vary between different types of normal cells. Consider using a different normal cell line as a control that may be less sensitive to c-Met inhibition.
-
Co-culture Systems: Grow your cancer cells and normal cells together. This can sometimes provide a more physiologically relevant context and may reveal that the presence of the cancer cells alters the response of the normal cells to the inhibitor.
-
3D Culture Models: Spheroids or organoids can better mimic the in vivo environment. Cells grown in 3D may respond differently to drug treatment compared to 2D monolayer cultures.
-
Key Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.
MTT Assay Workflow
Caption: A typical workflow for performing an MTT cytotoxicity assay.
Materials:
-
96-well flat-bottom plates
-
Your normal and cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot for c-Met Signaling
This protocol can be used to confirm the on-target activity of this compound by assessing the phosphorylation status of c-Met and downstream targets.
Western Blot Workflow
Caption: A standard workflow for Western blot analysis of protein phosphorylation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Treat your cells with HGF to stimulate the c-Met pathway, with and without pre-incubation with this compound at various concentrations.
-
Protein Extraction: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins in the treated samples to the controls. A reduction in phospho-c-Met and its downstream targets in the presence of this compound confirms on-target activity.
c-Met Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the c-Met receptor.
Caption: Simplified c-Met signaling pathway and the point of inhibition by this compound.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-MET [abbviescience.com]
- 7. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promocell.com [promocell.com]
- 13. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 18. corning.com [corning.com]
refining c-Met-IN-11 treatment duration for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-Met-IN-11. The information is designed to help refine treatment duration for an optimal response in experimental settings.
Introduction to this compound
This compound is a potent inhibitor of both c-Met and VEGFR-2, with IC50 values of 41.4 nM and 71.1 nM, respectively[1]. It belongs to a class of N-substituted-3-phenyl-1,6-naphthyridinone derivatives[1]. Understanding its dual inhibitory function is crucial for designing experiments and interpreting results. Dysregulation of the c-Met signaling pathway is implicated in various cancers, promoting tumor growth, proliferation, survival, and migration[2][3].
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for starting in vitro experiments with this compound?
A1: A good starting point for in vitro experiments is to use a concentration range that brackets the reported IC50 value of 41.4 nM for c-Met. We recommend a dose-response experiment ranging from 1 nM to 1 µM to determine the optimal concentration for your specific cell line and assay.
Q2: What is a typical initial treatment duration for assessing the effect of this compound on cell viability?
A2: For initial cell viability assays, a 72-hour treatment duration is a common starting point. This allows for sufficient time to observe effects on cell proliferation. However, the optimal duration can vary depending on the cell line's doubling time and the specific endpoint being measured. Time-course experiments (e.g., 24, 48, 72, and 96 hours) are highly recommended to determine the optimal time point.
Q3: How can I confirm that this compound is inhibiting the c-Met pathway in my cells?
A3: The most direct way to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of c-Met. A decrease in phosphorylated c-Met (p-Met) relative to total c-Met levels upon treatment with this compound indicates successful target inhibition. It is advisable to test a shorter time point for this assay, for instance, 1 to 6 hours post-treatment, to capture the immediate effect on signaling.
Q4: Should I be concerned about the off-target effects of this compound?
A4: Yes, as this compound is also a potent inhibitor of VEGFR-2, it is important to consider potential off-target effects, especially in cell lines that express VEGFR-2. If your experimental system expresses both receptors, consider using a more selective c-Met inhibitor as a control to dissect the specific effects of c-Met inhibition.
Q5: What are the key downstream signaling pathways affected by c-Met inhibition that I can monitor?
A5: Inhibition of c-Met typically leads to the downregulation of downstream signaling pathways such as the PI3K/AKT, RAS/MAPK, and STAT pathways[2][4]. Monitoring the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-ERK, p-STAT3) by Western blot can provide further evidence of the biological effect of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| c-Met | 41.4 | [1] |
| VEGFR-2 | 71.1 | [1] |
Table 2: Illustrative Data for Dose-Dependent Effect of a c-Met Inhibitor on Cell Viability (72h Treatment)
| Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
| 500 | 15 |
| 1000 | 5 |
| Note: This is representative data for a typical c-Met inhibitor and should be established empirically for this compound in your specific cell line. |
Table 3: Illustrative Data for Time-Dependent Effect of a c-Met Inhibitor on Apoptosis (at a fixed concentration, e.g., 100 nM)
| Treatment Duration (hours) | Apoptotic Cells (%) |
| 0 (Vehicle) | 5 |
| 24 | 15 |
| 48 | 35 |
| 72 | 50 |
| Note: This is representative data and the optimal time course for apoptosis induction by this compound should be determined experimentally. |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Measurement: For MTS assays, measure the absorbance at 490 nm. For MTT assays, first, solubilize the formazan crystals with a solubilization solution and then measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot for Phospho-c-Met and Total c-Met
-
Cell Lysis: After treating the cells with this compound for the desired time (e.g., 1, 6, 24 hours), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-c-Met overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To detect total c-Met, the membrane can be stripped of the phospho-c-Met antibody and re-probed with an antibody for total c-Met. Alternatively, run parallel gels.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Caption: The c-Met signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Troubleshooting decision tree for this compound experiments.
Troubleshooting Guides
Cell Viability Assays
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a single-cell suspension before seeding; Use a multichannel pipette for consistency; Avoid using the outer wells of the plate. |
| No dose-dependent effect observed | Concentration range is too low or too high; Treatment duration is too short; Cell line is resistant. | Test a broader range of concentrations (e.g., 0.1 nM to 10 µM); Increase the treatment duration; Confirm c-Met expression and activation in your cell line. |
| High background signal | Contamination (e.g., mycoplasma); High cell density leading to cell death in control wells. | Regularly test for mycoplasma contamination; Optimize cell seeding density to avoid overgrowth. |
Western Blotting
| Issue | Possible Cause | Recommended Solution |
| No or weak p-Met signal | Treatment duration is too long (signal may be transient); Low protein load; Inefficient antibody. | For signaling studies, use shorter treatment times (e.g., 15 min to 6 hours); Load more protein (20-40 µg); Use a validated antibody at the recommended dilution. |
| High background | Insufficient blocking; Antibody concentration is too high; Insufficient washing. | Block for at least 1 hour at room temperature; Optimize primary and secondary antibody concentrations; Increase the number and duration of wash steps. |
| Multiple non-specific bands | Primary antibody is not specific; Protein degradation. | Use a more specific monoclonal antibody; Ensure protease and phosphatase inhibitors are always added fresh to the lysis buffer. |
Apoptosis Assays
| Issue | Possible Cause | Recommended Solution |
| High percentage of necrotic cells (PI positive) even at low inhibitor concentrations | Compound may be cytotoxic at high concentrations; Cells were handled too roughly during harvesting. | Test a lower range of inhibitor concentrations; Handle cells gently during trypsinization and centrifugation. |
| No significant increase in apoptosis | Treatment duration is too short; The inhibitor is cytostatic rather than cytotoxic in this cell line. | Increase the treatment duration; Assess cell cycle arrest (e.g., by PI staining and flow cytometry) in addition to apoptosis. |
| High background Annexin V staining in control cells | Cells were over-confluent or unhealthy before treatment; Mechanical stress during cell harvesting. | Ensure cells are in the logarithmic growth phase and healthy at the start of the experiment; Be gentle during cell collection and washing steps. |
References
- 1. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-MET [stage.abbviescience.com]
- 3. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validation of c-Met-IN-11's inhibitory effect on specific cancer cell lines
This guide provides a comparative analysis of the inhibitory effects of selected c-Met tyrosine kinase inhibitors on various cancer cell lines. The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, survival, migration, and invasion, making it a key target in cancer therapy.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is implicated in the development and progression of numerous cancers.[1][3][4][5] This has led to the development of several small molecule inhibitors targeting the c-Met kinase.
This comparison focuses on well-characterized c-Met inhibitors, including the FDA-approved drugs Crizotinib and Cabozantinib, alongside other noteworthy compounds used in research, to provide a valuable resource for researchers, scientists, and drug development professionals.
In Vitro Inhibitory Activity of c-Met Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of various c-Met inhibitors against the c-Met kinase and in cell-based assays for different cancer cell lines.
| Inhibitor | Target | IC50 (nM) | Cancer Cell Line | Reference |
| Crizotinib (PF-02341066) | c-Met (cell-based) | 11 | Various | [6] |
| ALK (cell-based) | 24 | Various | [6] | |
| ROS1 (cell-free) | <0.025 (Ki) | N/A | [6] | |
| Cabozantinib (XL184) | c-Met (cell-free) | 1.3 | N/A | [6] |
| VEGFR2 (cell-free) | 0.035 | N/A | [6] | |
| RET (cell-free) | 4 | N/A | [6] | |
| KIT (cell-free) | 4.6 | N/A | [6] | |
| SGX-523 | c-Met (cell-free) | 4 | N/A | [6] |
| SU11274 | c-Met (cell-free) | 10 | N/A | [6] |
| INCB28060 | c-Met (enzymatic) | <1 (picomolar) | N/A | [7] |
| ARQ 197 (Tivantinib) | c-Met phosphorylation | 100-300 | HT29, MKN-45, MDA-MB-231, NCI-H441 | [8] |
| Compound 4 (Cabozantinib bioisostere) | c-Met (cell-free) | 4.9 | N/A | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of common experimental protocols used to assess the inhibitory effects of c-Met inhibitors.
Cell Proliferation Assay (MTS Assay)
This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cells.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with increasing concentrations of the c-Met inhibitor (e.g., ARQ 197) or vehicle control for a specified period (e.g., 24 hours).[8]
-
Incubation: After the treatment period, the drug-containing medium is removed and replaced with fresh, compound-free medium. Cells are then incubated for an additional 48 hours.[8]
-
Measurement: Cell proliferation is measured using a colorimetric method, such as the MTS assay. The MTS reagent is added to each well, and after a 1-2 hour incubation, the absorbance is read at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
c-Met Kinase Activity Assay (HTRF Assay)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
-
Assay Principle: The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF), which measures the phosphorylation of a substrate by the c-Met kinase.
-
Reaction Setup: Recombinant human c-Met kinase is incubated with a substrate (e.g., a biotinylated peptide) and ATP in a kinase assay buffer. The test compound at various concentrations is added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed at room temperature for a specified time.
-
Detection: The reaction is stopped, and detection reagents, including a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate, are added.
-
Signal Measurement: After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.[10]
Signaling Pathways and Experimental Workflow
Visual representations of the c-Met signaling pathway and a typical experimental workflow for inhibitor validation are provided below to facilitate understanding.
Caption: The c-Met signaling pathway is activated by its ligand, HGF.
Caption: A typical workflow for validating a c-Met inhibitor.
Concluding Remarks
The development of potent and selective c-Met inhibitors represents a significant advancement in targeted cancer therapy.[5] The data presented in this guide highlight the efficacy of several small molecule inhibitors in preclinical models. Crizotinib and Cabozantinib, both approved for clinical use in specific cancer types, demonstrate potent inhibition of c-Met and other kinases.[5][11][12] Newer and more selective inhibitors continue to be developed and evaluated. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers aiming to further investigate the therapeutic potential of c-Met inhibition in oncology.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET [stage.abbviescience.com]
- 3. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of anticancer agents with c-Met inhibitory potential by virtual and experimental screening of a chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 12. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
c-Met-IN-11 versus other selective c-Met inhibitors in lung cancer models
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in the development and progression of non-small cell lung cancer (NSCLC).[1][2][3] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, exon 14 skipping mutations, or protein overexpression, is a key driver of tumor growth, invasion, and resistance to other targeted therapies.[4][5][6] This has led to the development of a class of selective c-Met inhibitors, which have shown significant promise in clinical trials.[7][8]
This guide provides an objective comparison of the preclinical and clinical performance of several selective c-Met inhibitors in lung cancer models. While this guide aims to be comprehensive, it is important to note that publicly available experimental data for a specific research compound, c-Met-IN-11, is limited at this time. Therefore, the primary focus of this comparison will be on the well-characterized inhibitors: crizotinib, capmatinib, tepotinib, and savolitinib.
The c-Met Signaling Pathway in Lung Cancer
The activation of the c-Met receptor by its ligand HGF triggers a cascade of downstream signaling events that are critical for cancer cell proliferation, survival, and metastasis. The binding of HGF to c-Met leads to receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain, creating docking sites for various adaptor proteins and initiating downstream signaling cascades.[9] The primary pathways activated by c-Met include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival.[2]
Figure 1: Simplified c-Met signaling pathway in lung cancer.
Performance Comparison of Selective c-Met Inhibitors
The following tables summarize the available quantitative data for prominent selective c-Met inhibitors from preclinical and clinical studies in lung cancer.
In Vitro Efficacy in Lung Cancer Cell Lines
| Inhibitor | Lung Cancer Cell Line | c-Met Status | IC50 (nM) | Reference |
| Crizotinib | H1993 | MET amplification | 24 | [10] |
| Capmatinib | EBC-1 | MET amplification | 0.6 | [11] |
| Tepotinib | H441 | MET amplification | 8.8 | [12] |
| Savolitinib | EBC-1 | MET amplification | 5 | [10] |
| Glumetinib (SCC244) | EBC-1 | MET amplification | 8.8 | [12] |
In Vivo Efficacy in Lung Cancer Xenograft Models
| Inhibitor | Xenograft Model | c-Met Status | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Crizotinib | H1993 | MET amplification | 25 mg/kg, qd | Not explicitly stated, but showed tumor regression | [8] |
| Capmatinib | EBC-1 | MET amplification | 10 mg/kg, bid | ~100% (tumor regression) | [11] |
| Tepotinib | H441 | MET amplification | 15 mg/kg, qd | Not explicitly stated, but showed tumor regression | [13] |
| Savolitinib | EBC-1 | MET amplification | Not specified | Not explicitly stated, but showed anti-tumor activity | [14] |
| Glumetinib (SCC244) | EBC-1 | MET amplification | 10 mg/kg, qd | >90% | [12] |
Clinical Efficacy in NSCLC Patients with METex14 Skipping Mutations
| Inhibitor | Clinical Trial (Phase) | Treatment Line | Objective Response Rate (ORR) (%) | Median Progression-Free Survival (mPFS) (months) | Reference |
| Crizotinib | PROFILE 1001 (Phase 1) | Previously Treated | 32 | 7.3 | [15] |
| Capmatinib | GEOMETRY mono-1 (Phase 2) | First-line | 68 | 12.6 | [15] |
| Previously Treated | 41 | 9.7 | [15] | ||
| Tepotinib | VISION (Phase 2) | First-line | 45 | 16.6 | [15] |
| Previously Treated | 47 | Not Reported | [15] | ||
| Savolitinib | NCT02897479 (Phase 2) | Previously Treated | 49.2 | 6.9 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate c-Met inhibitors.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Figure 2: General workflow for a cell viability MTT assay.
Protocol:
-
Cell Seeding: Seed lung cancer cells (e.g., H1993, EBC-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the c-Met inhibitor (e.g., 0.1 nM to 10 µM) for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Western Blotting for c-Met Phosphorylation
Western blotting is used to detect the levels of total and phosphorylated c-Met, providing insight into the inhibitor's ability to block receptor activation.
Figure 3: Standard workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat lung cancer cells with the c-Met inhibitor at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
Xenograft models are essential for evaluating the anti-tumor efficacy of c-Met inhibitors in a living organism.
Figure 4: General workflow for a subcutaneous xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human lung cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the c-Met inhibitor at a predetermined dose and schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis, such as Western blotting or immunohistochemistry.
Conclusion
The selective inhibition of the c-Met signaling pathway represents a significant advancement in the treatment of a subset of non-small cell lung cancers. Crizotinib, capmatinib, tepotinib, and savolitinib have all demonstrated potent anti-tumor activity in preclinical models and have translated this efficacy into meaningful clinical responses for patients with MET-driven lung cancer.[8][10][11][14][15] The choice of inhibitor and treatment strategy will likely depend on the specific MET alteration, the line of therapy, and the individual patient's clinical characteristics. Further research, including head-to-head comparative trials and the investigation of novel inhibitors like glumetinib, will continue to refine our understanding and optimize the therapeutic use of c-Met inhibitors in lung cancer. As more data on emerging compounds become available, the landscape of c-Met targeted therapy will undoubtedly continue to evolve.
References
- 1. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of c-MET upregulates PD-L1 expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. c-MET [abbviescience.com]
- 7. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-MET inhibitors in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 14. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
A Head-to-Head Comparison of c-Met-IN-11 and Cabozantinib in Renal Cancer Cells: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two tyrosine kinase inhibitors, c-Met-IN-11 and cabozantinib, with a focus on their potential applications in renal cancer cell research.
While direct head-to-head experimental data in renal cancer cells for this compound is not publicly available, this guide offers a comparative analysis based on their known mechanisms of action, biochemical potencies, and the available data for cabozantinib in renal cancer models. This guide is intended to inform researchers on the key characteristics of each compound to aid in the design of future studies.
Introduction to the Inhibitors
This compound is a potent, small molecule inhibitor targeting both c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] It belongs to a class of N-substituted-3-phenyl-1,6-naphthyridinone derivatives. Its dual inhibitory action suggests potential for anti-proliferative and anti-angiogenic effects in cancer.
Cabozantinib (marketed as Cabometyx®) is a well-established, orally bioavailable multi-kinase inhibitor that targets several receptor tyrosine kinases, including c-Met, VEGFRs, AXL, and RET.[3] It is an approved treatment for advanced renal cell carcinoma (RCC), demonstrating clinical efficacy in this indication.[4][5]
Mechanism of Action and Signaling Pathway
Both this compound and cabozantinib exert their effects by inhibiting key signaling pathways implicated in renal cancer progression, primarily the c-Met and VEGFR pathways. The c-Met pathway, upon activation by its ligand Hepatocyte Growth Factor (HGF), triggers a cascade of downstream signaling involving pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, migration, and invasion.[6] The VEGFR pathway is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and cabozantinib. It is important to note that the data for this compound is from biochemical assays and a glioblastoma xenograft model, while the data for cabozantinib includes results from renal cancer cell lines.
Table 1: Biochemical Potency (IC50)
| Compound | c-Met (nM) | VEGFR-2 (nM) | Other Key Targets (nM) |
| This compound | 41.4[1][2] | 71.1[1][2] | Data not available |
| Cabozantinib | 1.3[7] | 0.035[7] | AXL (7), RET (5.2), KIT (4.6), FLT3 (11.3), TIE2 (14.3)[2] |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect |
| This compound (analog 4r) | U-87MG (Glioblastoma) | In vivo xenograft | 93% tumor growth inhibition at 45 mg/kg[1] |
| Cabozantinib | 786-O (Renal) | Cell Viability | ~10 µM (wild-type), ~13 µM (sunitinib-resistant)[1] |
| Cabozantinib | ACHN (Renal) | Cell Viability | Significant growth inhibition at 2.5 µg/ml[8][9] |
| Cabozantinib | Caki-1 (Renal) | Cell Viability | Data available, less sensitive than 786-O |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of comparative studies.
In Vitro Kinase Assay
This protocol is a general guideline for determining the IC50 of an inhibitor against a specific kinase.
Materials:
-
Recombinant human c-Met or VEGFR-2 kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[2]
-
ATP
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test inhibitors (this compound, cabozantinib)
-
ADP-Glo™ Kinase Assay Kit or similar detection reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add the recombinant kinase, the inhibitor dilution, and kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[2]
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a detection reagent like ADP-Glo™.[2]
-
Record the luminescence signal using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of the inhibitors on the viability of renal cancer cells.
Materials:
-
Renal cancer cell lines (e.g., 786-O, ACHN, Caki-1)
-
Complete cell culture medium
-
Test inhibitors (this compound, cabozantinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the renal cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-Kinase Analysis
This protocol can be used to determine the inhibitory effect of the compounds on the phosphorylation of c-Met, VEGFR-2, and their downstream signaling proteins.
Materials:
-
Renal cancer cell lines
-
Test inhibitors
-
HGF or VEGF (to stimulate receptor phosphorylation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Culture renal cancer cells and serum-starve them before treatment.
-
Pre-treat the cells with various concentrations of the inhibitors for a specified time.
-
Stimulate the cells with HGF or VEGF for a short period (e.g., 15-30 minutes) to induce receptor phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.
Conclusion and Future Directions
Both this compound and cabozantinib are potent inhibitors of c-Met and VEGFR-2. Cabozantinib, with its broader kinase inhibition profile, has established clinical activity in renal cell carcinoma. While this compound shows promise as a dual inhibitor, its efficacy in renal cancer cells remains to be elucidated.
Future research should focus on directly comparing these two inhibitors in a panel of renal cancer cell lines. Key experiments would include:
-
Determining the IC50 values for cell viability in various RCC cell lines.
-
Assessing their effects on cell migration, invasion, and apoptosis.
-
Comparing their ability to inhibit the phosphorylation of c-Met, VEGFR-2, and downstream signaling pathways in RCC cells.
-
Evaluating their efficacy in in vivo models of renal cancer.
Such studies will provide a clearer understanding of the relative potential of this compound and cabozantinib as therapeutic agents for renal cancer and could guide the development of novel treatment strategies.
References
- 1. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase I study of cabozantinib (XL184) in patients with renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Roles of c-Met in the Survival of Renal Cancer Cells through the Regulation of HO-1 and PD-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Effects of Cabozantinib and EGFR-Specific CAR-NK-92 Cells in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Independent Verification of c-Met-IN-11's Published IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported in vitro potency of the c-Met inhibitor, c-Met-IN-11, with several alternative c-Met inhibitors. The data presented is based on publicly available information and is intended to serve as a reference for researchers in the field of oncology and drug discovery.
Comparative Analysis of c-Met Inhibitor IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the published IC50 values of this compound and a selection of other well-characterized c-Met inhibitors against the c-Met kinase. It is important to note that IC50 values can vary between different studies and experimental conditions.
| Inhibitor | c-Met IC50 (nM) | Other Notable Targets (IC50 in nM) | Reference |
| This compound | 41.4 | VEGFR-2 (71.1) | [1] |
| Cabozantinib | 1.3 | VEGFR2 (0.035), RET (5.2), KIT (4.6), AXL (7) | [2][3] |
| Crizotinib | 11 (cell-based) | ALK (24, cell-based), ROS1 (<0.025, Ki) | [2][4] |
| Capmatinib | 0.13 | Highly selective for c-Met | [5] |
| Tepotinib | 1.7 - 4 | Highly selective for c-Met | [6][7] |
| Savolitinib | 5 | Highly selective for c-Met | [2] |
| Merestinib | 4.7 (biochemical), 35-52 (cell-based) | MST1R (11), AXL (2), MERTK (10), FLT3 (7) | [8][9] |
| Glesatinib | 19 | SMO | [10] |
Experimental Protocols for IC50 Determination
The determination of IC50 values for kinase inhibitors typically involves in vitro assays that measure the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. While the specific protocol for this compound is detailed in the primary publication by Xu et al. (2020), a general and widely adopted method, the ADP-Glo™ Kinase Assay, is outlined below. This method is representative of the type of assay used to generate the data in the comparison table.
General Protocol: ADP-Glo™ Kinase Assay for c-Met Inhibition
This protocol outlines the key steps for determining the IC50 value of a test compound against c-Met kinase.
1. Reagent Preparation:
-
Kinase Buffer: A buffered solution (e.g., HEPES, Tris-HCl) containing MgCl2, BSA, and DTT is prepared to ensure optimal kinase activity.
-
ATP Solution: A stock solution of ATP, the phosphate donor in the kinase reaction, is prepared at a concentration relevant to the kinase's Km for ATP.
-
c-Met Enzyme: Recombinant human c-Met kinase is diluted to a predetermined concentration in kinase buffer.
-
Substrate: A suitable substrate for c-Met, such as a poly(Glu, Tyr) peptide, is prepared in kinase buffer.
-
Test Compound (Inhibitor): The inhibitor is serially diluted in DMSO to create a range of concentrations to be tested.
2. Kinase Reaction:
-
The test inhibitor dilutions are added to the wells of a microplate.
-
The c-Met enzyme and substrate are then added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 1 hour at 30°C).
3. ADP Detection:
-
ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. This is a crucial step to reduce background signal.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Generation: The newly synthesized ATP is then used by a luciferase enzyme in the detection reagent to generate a luminescent signal, which is directly proportional to the amount of ADP produced.
4. Data Analysis:
-
The luminescence of each well is measured using a luminometer.
-
The data is normalized to control wells (no inhibitor) and background wells (no enzyme).
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing Key Processes
To further aid in the understanding of the context of c-Met inhibition, the following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow for IC50 determination.
Caption: The c-Met signaling pathway initiated by HGF binding.
Caption: A generalized workflow for IC50 determination using a kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Side-by-Side Analysis of c-Met-IN-11 and Tivantinib on Cell Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cellular signaling effects of two compounds reported to inhibit the c-Met receptor tyrosine kinase: c-Met-IN-11 and tivantinib. While both have been associated with c-Met inhibition, emerging evidence, particularly for tivantinib, suggests divergent mechanisms of action that have significant implications for their experimental use and potential therapeutic applications.
Executive Summary
This comparative analysis reveals that this compound and tivantinib affect cell signaling through fundamentally different mechanisms. This compound is a potent inhibitor of both c-Met and VEGFR-2 kinases. In contrast, tivantinib, initially developed as a selective c-Met inhibitor, exerts its potent anti-proliferative effects primarily through the disruption of microtubule polymerization, a mechanism independent of its activity against c-Met.[1][2] This guide will dissect these differences, presenting key experimental data and methodologies to inform future research and development.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound, tivantinib, and two well-characterized selective c-Met inhibitors, PF-04217903 and AMG 337, for comparison.
Table 1: Inhibitor Potency (IC50/Kᵢ Values in nM)
| Compound | c-Met | VEGFR-2 | Other Notable Targets | Mechanism of Action |
| This compound | 41.4 | 71.1 | - | ATP-competitive |
| Tivantinib | 355 (Kᵢ) | - | Microtubules | Non-ATP competitive (c-Met), Microtubule depolymerization |
| PF-04217903 | 4.8 | >10,000 | Highly selective for c-Met | ATP-competitive |
| AMG 337 | 1 | >10,000 | Highly selective for c-Met | ATP-competitive |
Data for PF-04217903 and AMG 337 are included to represent the profile of highly selective c-Met inhibitors.
Table 2: Cellular Effects of Tivantinib vs. Selective c-Met Inhibitors
| Feature | Tivantinib | Selective c-Met Inhibitors (e.g., PF-04217903, AMG 337) |
| Effect on c-Met Phosphorylation | Minimal to no inhibition in various cell lines[1] | Potent inhibition of constitutive and HGF-induced phosphorylation[3][4] |
| Downstream Signaling Inhibition (p-AKT, p-ERK) | Not consistently observed or independent of c-Met status[1] | Strong inhibition correlated with c-Met inhibition[3][5] |
| Cell Cycle Arrest | G2/M phase[1] | G0/G1 phase[1][5] |
| Primary Mechanism of Cytotoxicity | Microtubule depolymerization[1] | Inhibition of c-Met-dependent survival pathways |
| Efficacy in c-Met Independent Cells | Potent[1] | Low to no efficacy |
Signaling Pathways and Mechanisms of Action
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating several downstream signaling cascades. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for cell proliferation, survival, migration, and invasion.[6][7][8] Dysregulation of the HGF/c-Met axis is implicated in the progression of numerous cancers.[6]
Mechanism of Action: this compound
This compound is a potent, ATP-competitive inhibitor of both c-Met and VEGFR-2.[9] Its action is expected to block the phosphorylation of c-Met and VEGFR-2, thereby inhibiting their downstream signaling pathways. This dual inhibition may offer a broader anti-tumor activity compared to a solely c-Met-selective inhibitor, particularly in tumors where both pathways are active.
Mechanism of Action: Tivantinib
Tivantinib was initially characterized as a non-ATP competitive inhibitor of c-Met.[10][11] However, multiple studies have demonstrated that its cytotoxic effects are not correlated with c-Met dependency in cancer cell lines.[1][2] Tivantinib's primary mechanism of action is the disruption of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.[1] This effect is similar to that of classic microtubule-targeting agents like vinca alkaloids.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of experimental data. Below are standard protocols for key assays used to characterize the effects of c-Met inhibitors and microtubule-targeting agents.
Western Blotting for Phospho-c-Met and Downstream Signaling
Objective: To determine the effect of inhibitors on the phosphorylation status of c-Met, AKT, and ERK.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MET-amplified GTL-16 or H1993 cells) and allow them to adhere overnight. Treat cells with various concentrations of the inhibitor (e.g., this compound, tivantinib) or vehicle control for a specified time (e.g., 2 hours). For HGF-dependent cell lines, starve cells in serum-free media before stimulating with HGF in the presence or absence of the inhibitor.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified c-Met kinase.
Protocol:
-
Reagents: Recombinant human c-Met kinase, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, and the test inhibitor.
-
Assay Setup: In a 96-well plate, combine the c-Met kinase, substrate, and varying concentrations of the inhibitor in a kinase assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
Objective: To assess the effect of the inhibitors on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence and normalize the data to vehicle-treated controls. Calculate IC50 values from the dose-response curves.
In Vitro Tubulin Polymerization Assay
Objective: To determine the direct effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reagents: Purified tubulin, GTP, and a polymerization buffer.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations to the polymerization buffer.
-
Reaction Initiation: Add purified tubulin and GTP to initiate polymerization.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Controls: Include a positive control (e.g., paclitaxel for polymerization promotion) and a negative control (e.g., nocodazole for polymerization inhibition).
Immunofluorescence for Microtubule Staining
Objective: To visualize the effect of compounds on the cellular microtubule network.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compounds for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with ice-cold methanol or paraformaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer (e.g., BSA in PBS) and then incubate with a primary antibody against α-tubulin.
-
Secondary Antibody and Counterstaining: After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.
Conclusion
The side-by-side analysis of this compound and tivantinib reveals critical differences in their mechanisms of action. This compound acts as a dual inhibitor of c-Met and VEGFR-2, suggesting its utility in targeting signaling pathways dependent on these kinases. In contrast, the primary anti-cancer activity of tivantinib stems from its ability to disrupt microtubule dynamics, a mechanism largely independent of c-Met inhibition.[1]
For researchers investigating c-Met signaling, it is imperative to use highly selective inhibitors like PF-04217903 or AMG 337 to ensure that the observed cellular effects are indeed due to the inhibition of the c-Met pathway. Tivantinib, while a potent cytotoxic agent, should be considered a microtubule-targeting agent rather than a selective c-Met inhibitor in the design and interpretation of experiments. This distinction is crucial for the accurate advancement of c-Met-targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sinobiological.com [sinobiological.com]
- 7. sinobiological.com [sinobiological.com]
- 8. c-MET [abbviescience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of c-Met-IN-11: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle c-Met-IN-11 with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following procedures are based on general best practices for the disposal of laboratory-grade chemical compounds.
1. Waste Identification and Segregation:
-
Characterize the Waste: this compound, as a bioactive small molecule, should be treated as hazardous chemical waste. Any materials contaminated with this compound, such as pipette tips, gloves, and empty vials, must also be disposed of as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste types. It is critical to keep different chemical waste streams separate to avoid potentially dangerous reactions.[1][2][3] Specifically, keep organic solvent waste separate from aqueous waste.[2]
2. Containerization:
-
Select Appropriate Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection.[2][3] For solid waste, a clearly labeled, sealable bag or container is appropriate. For liquid waste (e.g., solutions of this compound in solvents like DMSO), use a designated waste container that is compatible with the solvent.
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent used (if applicable), the approximate concentration, and the date of accumulation.[4]
3. Accumulation and Storage:
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory.[1][4] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[2][4] Ensure secondary containment is in place to capture any potential leaks or spills.[5] Do not overfill containers; a general rule is to fill to no more than 80-90% capacity.
4. Disposal Request and Pick-up:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers), contact your institution's EHS or equivalent safety office to arrange for a hazardous waste pick-up.[1][4]
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.
5. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2][5] The rinsate must be collected and disposed of as hazardous waste.[2]
-
Final Disposal: After triple rinsing, the defaced and decontaminated container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[5]
Quantitative Data for Disposal Considerations
While specific quantitative data for this compound disposal is not available, the following table provides a general framework for the types of quantitative parameters that are critical for compliant hazardous waste management in a laboratory setting.
| Parameter | Guideline | Regulatory Context |
| pH of Aqueous Waste | Must be between 5.5 and 10.5 for sewer disposal (if permitted). | Local wastewater treatment regulations. This compound is unlikely to be suitable for sewer disposal. |
| Flash Point of Solvent Waste | Liquids with a flash point less than 140°F (60°C) are considered ignitable hazardous waste. | Resource Conservation and Recovery Act (RCRA). |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of hazardous waste may be accumulated. | 40 CFR 262.15. |
| Acutely Toxic Waste (P-listed) Quantity Limit | A maximum of 1 quart of liquid or 1 kg of solid may be accumulated. | 40 CFR 262.15. While this compound is not currently P-listed, this highlights stringent controls for highly toxic substances. |
| Storage Time Limit in SAA | Partially filled containers may remain for up to one year. Full containers must be removed within three days.[1] | Institutional and federal guidelines. |
Experimental Protocols
No experimental protocols for the disposal of this compound were cited in the search results. The disposal of chemical waste is a procedural process guided by safety regulations rather than experimental investigation.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of c-Met-IN-11: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with the potent c-MET and VEGFR-2 inhibitor, c-Met-IN-11, a robust understanding of safety and handling protocols is paramount. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information based on best practices for handling potent, biologically active small molecules in a research environment.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a potent kinase inhibitor, it should be handled with the utmost care to prevent exposure. The primary routes of exposure are inhalation, ingestion, and skin contact. The following table summarizes the recommended personal protective equipment.
| Area of Protection | Required PPE | Specifications and Best Practices |
| Respiratory | NIOSH-approved respirator | An N95 or higher-rated respirator is recommended, especially when handling the compound as a powder. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered. |
| Eye and Face | Safety glasses with side shields or safety goggles | A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashes or significant aerosol generation. |
| Hand | Double-gloving with compatible chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended. Check manufacturer's compatibility data. Change gloves frequently and immediately if contaminated. |
| Body | Disposable lab coat with tight-fitting cuffs | A disposable, solid-front lab coat is preferred to prevent contamination of personal clothing. For larger quantities or higher-risk procedures, a disposable suit may be necessary. |
| Foot | Closed-toe shoes | Shoes should be made of a non-porous material. Disposable shoe covers should be worn in designated potent compound handling areas. |
Operational Plan: From Receipt to Disposal
A clear and structured workflow is critical to ensure the safe handling of this compound. The following operational plan outlines the key steps from receiving the compound to its final disposal.
Receiving and Storage
Upon receipt, inspect the package for any signs of damage or leakage. The compound should be stored in a designated, clearly labeled, and well-ventilated area, away from incompatible materials. Access to this storage area should be restricted to authorized personnel.
Preparation and Handling
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure. Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after each use.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for disposal. Decontaminate the area. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's emergency response team. |
Disposal Plan
All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and experimental materials, must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Collect in a clearly labeled, sealed container for hazardous waste disposal. |
| Contaminated Labware | Disposable items should be placed in a designated hazardous waste container. Reusable items must be decontaminated before washing. |
| Contaminated PPE | Collect in a sealed bag and dispose of as hazardous waste. |
| Liquid Waste | Collect in a labeled, sealed, and compatible hazardous waste container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
c-MET Signaling Pathway
This compound exerts its effects by inhibiting the c-MET receptor tyrosine kinase. Understanding this pathway is crucial for interpreting experimental results.
Caption: Overview of the c-MET signaling cascade and the point of inhibition by this compound.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling the potent inhibitor this compound and ensure a safe and productive laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
